Linolenyl myristate
Description
Properties
Molecular Formula |
C32H58O2 |
|---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] tetradecanoate |
InChI |
InChI=1S/C32H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h5,7,11,13,16-17H,3-4,6,8-10,12,14-15,18-31H2,1-2H3/b7-5-,13-11-,17-16- |
InChI Key |
DMZUMQCKZULDPE-YYPVPKODSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Linolenyl Myristate in Flora: A Technical Guide to its Potential Natural Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl myristate, the ester of linolenyl alcohol and myristic acid, is a molecule of interest for various industrial applications, including pharmaceuticals and cosmetics, owing to the combined properties of its constituent fatty alcohol and fatty acid. While the individual precursors, linolenic acid and myristic acid, are widespread in the plant kingdom, the natural occurrence of their esterified form, this compound, in plants is not documented in current scientific literature. This guide provides a comprehensive overview of the potential for the existence of this compound in plants by examining the co-occurrence of its precursors, the established biosynthetic pathways for similar compounds, and the methodologies required for its potential discovery and characterization.
Co-occurrence of this compound Precursors in the Plant Kingdom
The synthesis of this compound in planta would necessitate the colocalization of its precursors, linolenyl alcohol and myristic acid, along with the requisite enzymatic machinery. While linolenyl alcohol is less commonly reported, its precursor, α-linolenic acid, is a common polyunsaturated fatty acid. Myristic acid, a saturated fatty acid, is also found in numerous plant species. The following table summarizes the presence of these key precursors in various plant oils and tissues.
| Plant Species | Common Name | Plant Part | α-Linolenic Acid (% of total fatty acids) | Myristic Acid (% of total fatty acids) |
| Linum usitatissimum | Flax | Seed | 39.0 - 60.0[1] | < 0.1 |
| Cannabis sativa | Hemp | Seed | 15.0 - 25.0 | < 0.1 |
| Salvia hispanica | Chia | Seed | ~64.0 | < 0.1 |
| Myristica fragrans | Nutmeg | Seed | Not reported | 65.0 - 75.0[2] |
| Cocos nucifera | Coconut | Endosperm | < 0.5 | 15.0 - 20.0[3][4] |
| Elaeis guineensis | Oil Palm | Kernel | < 0.5 | 1.0 - 2.0[3] |
| Arachis hypogaea | Peanut | Seed | Present | Present |
Biosynthesis of Wax Esters in Plants: A Hypothetical Pathway to this compound
The formation of wax esters in plants is a well-characterized process primarily occurring in the endoplasmic reticulum of epidermal cells. This pathway provides a framework for a hypothetical synthesis of this compound. The key enzymes involved are fatty acyl-CoA reductases (FARs) and wax synthases (WS), which are also known as fatty acyl-CoA:fatty alcohol acyltransferases.
The proposed biosynthetic pathway for this compound would involve the following steps:
-
Synthesis of Myristoyl-CoA: Myristic acid, synthesized in the plastid, is activated to myristoyl-CoA in the cytoplasm.
-
Synthesis of Linolenoyl-CoA: α-Linolenic acid is similarly activated to linolenoyl-CoA.
-
Reduction of Linolenoyl-CoA: A Fatty Acyl-CoA Reductase (FAR) enzyme reduces linolenoyl-CoA to linolenyl alcohol.
-
Esterification: A Wax Synthase (WS) enzyme catalyzes the esterification of myristoyl-CoA with linolenyl alcohol to form this compound.
References
The Biological Synthesis of Linolenyl Myristate: A Technical Guide for Researchers
Abstract
Wax esters, such as linolenyl myristate, are valuable molecules with applications in the pharmaceutical, cosmetic, and biofuel industries. Their production through biological synthesis offers a sustainable alternative to traditional chemical methods. This technical guide provides an in-depth overview of the biosynthetic pathways of wax esters, with a specific focus on this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core biological processes.
Introduction
Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. The specific properties of a wax ester are determined by the chain lengths and degree of saturation of its constituent fatty acid and fatty alcohol. This compound, for example, is formed from the C18:3 polyunsaturated fatty acid, α-linolenic acid, and the C14:0 saturated fatty alcohol, myristyl alcohol. The biological synthesis of these molecules is a two-step enzymatic process that can be engineered in various microbial and plant systems for tailored production.
The Core Biosynthetic Pathway
The biological synthesis of wax esters is a conserved pathway involving two key enzymatic reactions:
-
Fatty Acyl-CoA Reduction: A fatty acyl-CoA molecule is reduced to a fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .
-
Esterification: The resulting fatty alcohol is then esterified with a second fatty acyl-CoA molecule to form the wax ester. This reaction is catalyzed by a wax synthase (WS) , which is often a bifunctional enzyme also exhibiting diacylglycerol acyltransferase activity (WS/DGAT).[1]
For the synthesis of this compound, the specific pathway involves:
-
Formation of Myristyl Alcohol: Myristoyl-CoA is reduced by a FAR to produce myristyl alcohol.
-
Esterification with Linolenyl-CoA: A WS catalyzes the esterification of myristyl alcohol with linolenyl-CoA to yield this compound.
Key Enzymes and Their Properties
The efficiency and specificity of this compound synthesis are dependent on the selection of appropriate FAR and WS enzymes.
Fatty Acyl-CoA Reductases (FARs)
FARs are a class of enzymes that catalyze the NADPH-dependent reduction of fatty acyl-CoAs to their corresponding primary alcohols. While a two-step process involving a fatty aldehyde intermediate has been proposed, in many organisms, a single alcohol-forming FAR carries out the reduction without releasing the intermediate aldehyde.[2]
Substrate Specificity: The substrate specificity of FARs is a critical factor. For the synthesis of myristyl alcohol, a FAR with high activity towards myristoyl-CoA (C14:0-CoA) is required. A fatty acyl-CoA reductase from Marinobacter aquaeolei VT8 has been shown to reduce a range of fatty acyl-CoAs from C8:0 to C20:4, with the highest rate observed for palmitoyl-CoA (C16:0).[2] However, its activity with myristoyl-CoA makes it a candidate for myristyl alcohol production.
Wax Synthases (WS)
WS enzymes catalyze the esterification of a fatty alcohol with a fatty acyl-CoA. Many bacterial WSs are bifunctional, also possessing diacylglycerol acyltransferase (DGAT) activity.[1]
Substrate Specificity: The choice of WS is crucial for specifically producing this compound. An ideal WS would exhibit high specificity for both linolenyl-CoA as the acyl donor and myristyl alcohol as the acyl acceptor.
-
Acyl-CoA Specificity: Studies on mouse wax synthase have shown the highest activity with myristoyl-CoA (14:0-CoA), dodecanoyl-CoA (12:0-CoA), and palmitoyl-CoA (16:0-CoA).[3] While this enzyme prefers saturated and monounsaturated acyl-CoAs, its high affinity for C14 acyl chains is noteworthy.
-
Fatty Alcohol Specificity: The wax synthase/diacylglycerol acyltransferase isoenzymes (WSD2 and WSD5) from Euglena gracilis have been shown to readily utilize C14 fatty acid and C14 alcohol as substrates, indicating a preference for medium-chain length substrates. This makes them promising candidates for the synthesis of myristate-containing wax esters. Mouse wax synthase efficiently incorporates fatty alcohols with fewer than 20 carbon atoms.
Quantitative Data
The following tables summarize key quantitative data for enzymes involved in wax ester biosynthesis.
Table 1: Substrate Specificity of Selected Wax Synthases
| Enzyme Source | Preferred Acyl-CoA Substrates | Preferred Fatty Alcohol Substrates | Reference |
| Mus musculus (Mouse) | 14:0-CoA, 12:0-CoA, 16:0-CoA | Medium-chain alcohols (< C20) | |
| Euglena gracilis (WSD2 & WSD5) | Myristic acid (C14:0) | Myristyl alcohol (C14:0) | |
| Acinetobacter baylyi ADP1 (WS/DGAT) | Broad range | Broad range, including ethanol (B145695) to triacontanol | |
| Marinobacter aquaeolei VT8 | Broad range | Broad range |
Table 2: Kinetic Parameters of a Fatty Acyl-CoA Reductase from Marinobacter aquaeolei VT8
| Substrate | Apparent Km (μM) | Vmax (nmol NADP+ min-1 mg-1) | Hill Coefficient (n) |
| Palmitoyl-CoA (C16:0) | ~4 | ~200 | ~3 |
| cis-11-Hexadecenal | ~50 | ~8000 | ~2 |
| Data from Willis et al. (2011) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of wax ester biosynthesis.
Heterologous Expression and Purification of Recombinant Wax Synthase in E. coli
This protocol describes the expression and purification of a His-tagged wax synthase.
Experimental Workflow:
Protocol:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the wax synthase gene with an N-terminal His-tag.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing and Elution: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Wax Synthase Activity Assay
This assay measures the formation of wax esters using radiolabeled or non-radiolabeled substrates.
Protocol using Radiolabeled Substrate:
-
Reaction Mixture: Prepare a reaction mixture containing 100 µg of crude protein extract from recombinant E. coli, 3.75 mM fatty alcohol (e.g., myristyl alcohol), and 4.72 µM [1-14C]acyl-CoA (e.g., linolenyl-CoA) in a suitable buffer.
-
Incubation: Incubate the reaction mixture for 30 minutes at 35°C.
-
Reaction Termination and Extraction: Terminate the reaction by adding 500 µL of chloroform (B151607). Vortex and centrifuge to separate the phases.
-
Analysis: Analyze the chloroform phase by thin-layer chromatography (TLC) and detect the radiolabeled wax ester product by autoradiography. Quantify the spot intensity to determine enzyme activity.
Protocol using Non-Radiolabeled Substrate and Spectrophotometric Detection:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, fatty alcohol, and fatty acyl-CoA in a buffer.
-
Quantification of Coenzyme A Release: Monitor the release of Coenzyme A (CoA) continuously by measuring the reaction of its free thiol group with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The product, 2-nitro-5-thiobenzoate (TNB2-), absorbs at 412 nm.
-
Kinetic Analysis: Perform the reaction in a microplate reader at 25°C and measure the absorbance at 412 nm over time to determine the reaction kinetics.
GC-MS Analysis of Wax Esters
This protocol outlines the analysis of wax esters by Gas Chromatography-Mass Spectrometry.
Protocol:
-
Sample Preparation: Dissolve the extracted wax ester sample in a suitable solvent like hexane (B92381) or toluene (B28343) to a concentration of 0.1–1.0 mg/mL.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Column Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-850.
-
-
Data Analysis: Identify wax esters based on their retention times and mass spectra, comparing them to known standards and library data.
Conclusion
The biological synthesis of this compound is a promising avenue for the sustainable production of this valuable wax ester. A thorough understanding of the key enzymes, their substrate specificities, and robust experimental protocols are essential for the successful engineering of microbial or plant-based production platforms. This guide provides a comprehensive technical overview to aid researchers in this endeavor. Further research into identifying and characterizing novel FARs and WSs with tailored substrate specificities will be crucial for optimizing the production of specific wax esters like this compound.
References
The Multifaceted Biological Landscape of Unsaturated Fatty Acid Esters: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Unsaturated fatty acid esters (UFAEs), once viewed primarily as metabolic intermediates and structural components of cell membranes, are now recognized as potent signaling molecules with a diverse range of biological activities. Their influence extends across critical cellular processes, including inflammation, metabolic regulation, and cell survival, making them a compelling area of investigation for novel therapeutic development. This technical guide provides an in-depth exploration of the predicted and verified biological activities of UFAEs, focusing on their molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate their functions.
Anti-Inflammatory and Immunomodulatory Activities
UFAEs are significant modulators of the immune response, generally exerting anti-inflammatory effects. This activity is crucial in the context of chronic inflammatory diseases and has positioned UFAEs as promising candidates for drug development. Their mechanisms of action are primarily centered on the inhibition of pro-inflammatory signaling pathways and the activation of antioxidant responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Unsaturated fatty acids and their esters can potently suppress this pathway. For instance, omega-3 fatty acids have been shown to inhibit IκB phosphorylation, thereby preventing NF-κB activation and significantly decreasing the expression of TNF-α.[1] This effect is often mediated through upstream receptors like GPR120.
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including certain nitrated fatty acid esters, can modify cysteine residues on Keap1.[2][3] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Eicosapentaenoic acid (EPA) esters of hydroxy fatty acids have been identified as potent Nrf2 activators.[4][5]
Quantitative Anti-Inflammatory Data
The anti-inflammatory effects of various UFAEs have been quantified in numerous studies. The following table summarizes key findings.
| Compound/Ester | Assay System | Target | Result | Reference |
| Omega-3 Fatty Acids | LPS-stimulated RAW264.7 macrophages | TNF-α mRNA | 47% decrease | [1] |
| Omega-3 Fatty Acids | LPS-stimulated RAW264.7 macrophages | TNF-α Protein | 46% decrease | [1] |
| 13-LAHLA (10 µM) | LPS-stimulated RAW264.7 macrophages | IL-6 mRNA | Significant suppression | [6] |
| 9-PAHSA (10 µM) | LPS-stimulated RAW264.7 macrophages | IL-6 mRNA | Significant suppression | [6] |
| Oleic Acid (OA) | LPS-stimulated RAW264.7 macrophages | TNF-α mRNA | Reduced to 47% of LPS control | [7] |
| Olive Oil Extract (OOE) | LPS-stimulated RAW264.7 macrophages | TNF-α mRNA | Reduced to 39% of LPS control | [7] |
| 12-EPAHSA | C3A Hepatocytes | Nrf2-ARE | Potent activation in reporter assay | [4][5] |
Metabolic Regulation via Nuclear Receptors
UFAEs and their derivatives are key ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism.
Activation of PPARs
PPARs (isoforms α, γ, and δ/β) are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8] Polyunsaturated fatty acids (PUFAs) and their metabolites are known endogenous agonists for PPARs.[9]
-
PPARα , highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, controls genes involved in fatty acid uptake and catabolism.[8]
-
PPARγ is a key regulator of adipogenesis (fat cell differentiation) and insulin (B600854) sensitivity.[9]
The binding of a UFAE agonist induces a conformational change in the PPAR, leading to the recruitment of coactivator proteins and the initiation of transcription for genes involved in lipid metabolism.[8]
Quantitative Data on PPARγ Binding
A comparative molecular docking and simulation study inferred the binding affinities of various PUFAs and their metabolites to the PPARγ ligand-binding domain, ranking them relative to the synthetic agonist rosiglitazone.
| Bioactive Lipid | Binding Affinity Rank | Key Interactions | Reference |
| Rosiglitazone (Control) | - | H-bonds with His449, His323, Ser289, Tyr473 | [9] |
| Resolvin E1 | 1 | Significant affinity, comparable to rosiglitazone | [9] |
| Neuroprotectin D1 | 2 | Significant affinity, comparable to rosiglitazone | [9] |
| Hydroxy-linoleic acid | 3 | Significant affinity, comparable to rosiglitazone | [9] |
| Docosahexaenoic acid (DHA) | 4 | Moderate affinity | [9] |
| Lipoxin A4 | 5 | Moderate affinity | [9] |
| Gamma-linolenic acid | 6 | Lower affinity | [9] |
| Arachidonic acid (AA) | 7 | Lower affinity | [9] |
| Alpha-linolenic acid (ALA) | 8 | Lower affinity | [9] |
| Eicosapentaenoic acid (EPA) | 9 | Lower affinity | [9] |
| Linoleic acid (LA) | 10 | Lowest affinity | [9] |
Cytotoxic Activity in Drug Development
While beneficial in many contexts, certain UFAEs exhibit cytotoxic effects, particularly against cancer cell lines. This property is being explored for the development of novel anti-cancer agents. The mechanisms often involve the induction of apoptosis (programmed cell death) and are highly dependent on the specific ester, its concentration, and the cell type.
Quantitative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents reported IC₅₀ values for various fatty acid derivatives in different cancer cell lines.
| Compound/Fraction | Cell Line | IC₅₀ Value (µg/mL) | Reference |
| Oleanolic acid | KB (Oral Carcinoma) | 56.08 | [10] |
| Oleic acid | KB (Oral Carcinoma) | 70.7 | [10] |
| Oleanolic acid | SiHa (Cervical Cancer) | 47.24 | [10] |
| Oleic acid | SiHa (Cervical Cancer) | 80.2 | [10] |
| Hibiscus tiliaceus (Ethyl Acetate Fraction) | 4T1 (Breast Cancer) | 746 | [11] |
| Hibiscus tiliaceus (Methanol Extract) | 4T1 (Breast Cancer) | 649 | [11] |
Note: Lower IC₅₀ values indicate higher cytotoxic potency.
Experimental Protocols
The investigation of UFAE bioactivity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
General Experimental Workflow for Screening Anti-Inflammatory Activity
Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay quantifies the production of nitrite (B80452) (a stable metabolite of NO) in cell culture supernatants as an indicator of iNOS activity.
-
Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the UFAE (solubilized with a vehicle like BSA or DMSO). Include a vehicle-only control. Incubate for 4 hours.[7]
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[7]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[7]
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol: PPAR Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or CHO) with two plasmids:
-
An expression vector for a fusion protein containing the PPAR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with upstream activating sequences (UAS) for the DNA-binding domain, controlling the expression of a luciferase gene.[12]
-
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Treatment: Treat the cells with various concentrations of the UFAE or a known PPAR agonist (positive control, e.g., WY-14,643 for PPARα) for 24 hours.[13]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell number. Express results as fold activation over the vehicle control.
Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HCT116, 4T1) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the UFAE for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.2-0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the intracellular formazan crystals.[7]
-
Absorbance Reading: Measure the optical density at 570 nm.
-
IC₅₀ Calculation: Plot cell viability (%) against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
Unsaturated fatty acid esters represent a functionally rich and diverse class of biomolecules. Their ability to potently modulate key signaling pathways in inflammation and metabolism, such as NF-κB, Nrf2, and PPARs, underscores their therapeutic potential. For researchers and drug development professionals, a thorough understanding of their mechanisms, combined with robust quantitative assessment using standardized experimental protocols, is essential for translating the fundamental biology of these compounds into novel therapeutic strategies for a range of human diseases.
References
- 1. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. jkefarind.com [jkefarind.com]
- 12. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Profile of Linolenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Linolenyl myristate, a wax ester composed of the polyunsaturated α-linolenic acid and the saturated myristic acid, is a molecule of interest in various fields, including pharmaceuticals and drug delivery. Its stability and degradation profile are critical parameters influencing its efficacy, safety, and shelf-life. Due to the limited availability of direct studies on this compound, this technical guide provides a comprehensive overview of its predicted stability and degradation pathways based on the well-established chemistry of its constituent fatty acids and analogous lipid structures. This document outlines potential degradation mechanisms, proposes detailed experimental protocols for stability assessment, and discusses potential biological signaling pathways.
Chemical and Physical Properties of this compound
This compound is chemically known as [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] tetradecanoate. Its structure combines a C18 polyunsaturated fatty alcohol (linolenyl alcohol) with a C14 saturated fatty acid (myristic acid).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₈O₂ | PubChem |
| Molecular Weight | 474.8 g/mol | PubChem |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature | Inferred from properties of other unsaturated wax esters |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General property of wax esters |
| Key Structural Features | Ester bond; Three cis-double bonds in the linolenyl moiety | Chemical Structure |
Predicted Stability and Degradation Profile
The stability of this compound is primarily dictated by the susceptibility of its two key structural features to degradation: the ester linkage and the polyunsaturated linolenyl chain.
Oxidative Stability
The presence of three bis-allylic methylene (B1212753) groups in the linolenyl portion makes this compound highly susceptible to oxidation. The oxidation of polyunsaturated fatty acids is an autocatalytic process involving free radicals.
Predicted Degradation Products from Oxidation:
-
Primary Oxidation Products: Hydroperoxides.
-
Secondary Oxidation Products: Aldehydes, ketones, alcohols, and short-chain fatty acids, which can contribute to rancidity and potential toxicity.[1]
-
Polymerization Products: Cross-linking of oxidized molecules can lead to the formation of high molecular weight polymers.
The rate of oxidation is influenced by factors such as oxygen concentration, temperature, light exposure, and the presence of pro-oxidants (e.g., metal ions) or antioxidants. Studies on other linolenic acid esters have shown a high negative correlation between linolenic acid content and oxidative stability[2].
Hydrolytic Stability
The ester bond in this compound can undergo hydrolysis, breaking down the molecule into linolenyl alcohol and myristic acid. This reaction can be catalyzed by acids, bases, or enzymes (esterases).
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is favored at low pH.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds more rapidly than acid-catalyzed hydrolysis.
-
Enzymatic Hydrolysis: Lipases and esterases can efficiently hydrolyze the ester bond under physiological conditions. The rate of hydrolysis can be influenced by the chain length of the fatty acid and alcohol moieties[3].
Under neutral pH and in the absence of enzymatic activity, the hydrolytic stability of long-chain fatty acid esters is generally high at ambient temperatures. However, the rate of hydrolysis increases significantly at elevated temperatures[4].
Thermal Stability
At elevated temperatures, this compound can undergo thermal degradation. The primary degradation pathways are likely to be:
-
Accelerated Oxidation: Higher temperatures significantly increase the rate of autoxidation.
-
Isomerization: The cis-double bonds in the linolenyl chain can isomerize to trans-double bonds, which can alter the biological properties of the molecule. This process is known to occur in other polyunsaturated fatty acids upon heating[5].
-
Pyrolysis: At very high temperatures, cleavage of C-C bonds can occur, leading to the formation of a complex mixture of smaller volatile molecules[1].
Table 2: Summary of Predicted Stability and Degradation of this compound
| Stress Factor | Predicted Stability | Primary Degradation Pathway | Key Degradation Products |
| Oxygen | Low | Autoxidation | Hydroperoxides, aldehydes, ketones, polymers |
| Acids (low pH) | Moderate | Acid-catalyzed hydrolysis | Linolenyl alcohol, myristic acid |
| Bases (high pH) | Low | Base-catalyzed hydrolysis (saponification) | Linolenyl alcohol, myristate salt |
| Heat | Moderate to Low | Accelerated oxidation, thermal isomerization, pyrolysis | Isomers of this compound, various oxidation products, volatile compounds |
| Light (UV/Visible) | Low | Photo-oxidation | Similar to autoxidation products, potentially at an accelerated rate |
| Enzymes (Lipases/Esterases) | Low | Enzymatic hydrolysis | Linolenyl alcohol, myristic acid |
Experimental Protocols for Stability and Degradation Analysis
To empirically determine the stability profile of this compound, a series of forced degradation studies should be conducted.
General Workflow for Forced Degradation Studies
References
- 1. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Linolenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of linolenyl myristate, a wax ester of significant interest in various research and development applications. The synthesis is based on a robust enzymatic esterification method, adapted from established protocols for similar long-chain fatty acid esters.
Introduction
This compound ((9Z,12Z,15Z)-9,12,15-Octadecatrien-1-yl tetradecanoate) is a lipid molecule that combines the unsaturated fatty alcohol, linolenyl alcohol, with the saturated fatty acid, myristic acid.[1] Its unique structure suggests potential applications in drug delivery, cosmetics, and as a research standard in lipidomics. The following protocol details an enzymatic synthesis approach, which offers high specificity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical synthesis. This method utilizes an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), a versatile and efficient biocatalyst for esterification reactions.[2][3]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the enzymatic synthesis of this compound, based on typical yields and purities achieved in analogous esterification reactions.[2][3]
| Parameter | Value | Notes |
| Reactants | ||
| Myristic Acid | 1 molar equivalent (e.g., 228.37 g/mol ) | High purity (>98%) is recommended. |
| Linolenyl Alcohol | 1.2 molar equivalents (e.g., 264.45 g/mol ) | A slight excess of the alcohol can help drive the reaction towards completion. |
| Immobilized Lipase | 4% (w/w of total substrates) | Novozym 435 is a commonly used and effective catalyst.[2][3] |
| Solvent (optional) | n-heptane or solvent-free | A solvent can be used to reduce viscosity, though solvent-free systems are often preferred for green chemistry principles. |
| Reaction Conditions | ||
| Temperature | 60-70 °C | Optimal temperature for lipase activity and reaction rate. |
| Reaction Time | 5-24 hours | Reaction progress should be monitored by TLC or GC. |
| Agitation | 150-200 rpm | Continuous stirring is necessary to ensure proper mixing of reactants and catalyst. |
| Expected Outcome | ||
| Theoretical Yield | ~474.8 g/mol | Based on the molecular weight of this compound.[1][4] |
| Expected Conversion | >85% | Based on conversion rates for similar enzymatic esterifications.[2] |
| Final Purity | >99% | After purification by column chromatography.[1] |
| Characterization | ||
| Appearance | Colorless to pale yellow oily liquid | |
| Molecular Formula | C₃₂H₅₈O₂ | [1][4] |
| Molecular Weight | 474.8 g/mol | [1][4] |
| Analytical Techniques | TLC, GC-MS, ¹H NMR, ¹³C NMR, FT-IR | For monitoring reaction progress, confirming identity, and assessing purity. |
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound via esterification of myristic acid and linolenyl alcohol using an immobilized lipase.
Materials:
-
Myristic acid (>98%)
-
Linolenyl alcohol (>98%)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
n-Heptane (or other suitable organic solvent, optional)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve myristic acid (1 molar equivalent) and linolenyl alcohol (1.2 molar equivalents) in a minimal amount of n-heptane if a solvent is used. For a solvent-free system, gently heat the mixture to melt the myristic acid.
-
Add the immobilized lipase (4% w/w of the total substrate mass) to the mixture.
-
Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.
-
-
Esterification Reaction:
-
Heat the reaction mixture to 60-70°C with continuous stirring (150-200 rpm).
-
Monitor the progress of the reaction periodically by TLC, observing the consumption of the starting materials and the formation of the ester product. The reaction is typically complete within 5-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, filter off the immobilized lipase using a vacuum filtration apparatus. The enzyme can often be washed with fresh solvent and reused. If no solvent was used, add a suitable solvent like n-heptane to dissolve the product and then filter the enzyme.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted myristic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate (B1210297) in hexane as the eluent, starting with a low polarity mixture (e.g., 1-2% ethyl acetate in hexane) and gradually increasing the polarity to elute the final product.
-
Collect the fractions containing the pure this compound (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the pure this compound as a colorless to pale yellow oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Proton and Carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
-
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Wax Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters, a class of neutral lipids, are esters of fatty acids and fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms, and have diverse applications in the pharmaceutical, cosmetic, and food industries. The analysis and separation of wax esters are crucial for quality control, product development, and research. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of wax esters, offering high resolution and sensitivity. This application note provides a detailed protocol for the separation of wax esters using reversed-phase HPLC with evaporative light scattering detection (ELSD) and mass spectrometry (MS).
Challenges in Wax Ester Analysis
The analysis of wax esters by HPLC can be challenging due to their low polarity and poor solubility in common HPLC solvents. High molecular weight wax esters, in particular, may precipitate on the column, leading to poor peak shape and resolution. Optimizing the mobile phase composition and column temperature is critical to achieving successful separation.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of wax esters.
Equipment and Reagents
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and detector (ELSD or MS). A Waters Alliance system or equivalent is suitable.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD), such as a Waters 2424, or a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI-MS) source.[2][3]
-
Column: A C30 reversed-phase column is recommended for high-resolution separation of a wide range of wax esters.[2][3] A C18 column can also be used.
-
Solvents: HPLC grade methanol, chloroform, acetonitrile (B52724), and ethyl acetate (B1210297).
-
Sample Preparation: A suitable solvent for dissolving the wax sample, such as a chloroform/methanol mixture.
Sample Preparation
-
Accurately weigh the wax sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform/methanol) to achieve a desired concentration.
-
Gentle heating may be necessary to ensure complete dissolution of the wax esters.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes two common HPLC methods for wax ester separation. Method 1 is a reversed-phase method using a C30 column, which has been shown to separate wax esters up to 60 carbons. Method 2 utilizes a C18 column and is suitable for the analysis of a broad range of wax esters.
| Parameter | Method 1: C30 Reversed-Phase HPLC | Method 2: C18 Non-Aqueous Reversed-Phase HPLC |
| Column | C30, 250 x 4.6 mm, 5 µm | Nova-Pak C18, 4 µm |
| Mobile Phase A | Methanol | Acetonitrile |
| Mobile Phase B | Chloroform | Ethyl Acetate |
| Gradient | A time-programmed gradient is used. A typical program involves a linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 60 minutes. | An optimized gradient of acetonitrile and ethyl acetate is employed to achieve high chromatographic resolution. |
| Flow Rate | 1.0 mL/min | Not specified |
| Column Temperature | 40°C | Not specified |
| Injection Volume | 10-20 µL | Not specified |
| Detector | ELSD or APCI-MS | APCI-MS |
Note: The gradient program should be optimized based on the specific wax esters being analyzed to achieve the best separation.
Data Presentation
The retention times of wax esters are influenced by their carbon number and degree of unsaturation. In reversed-phase HPLC, longer chain and more saturated wax esters will have longer retention times. The following table provides an example of the elution order for different wax ester classes.
| Elution Order | Wax Ester Characteristics |
| Early Eluting | Shorter chain length, more unsaturated |
| Late Eluting | Longer chain length, more saturated |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of wax esters.
Caption: Workflow for HPLC analysis of wax esters.
HPLC System Configuration
This diagram shows the logical relationship between the core components of the HPLC system used for wax ester analysis.
Caption: Core components of the HPLC system.
Conclusion
The described HPLC methods provide robust and reliable approaches for the separation and analysis of wax esters. The use of a C30 reversed-phase column is particularly effective for resolving high molecular weight wax esters. Careful optimization of the mobile phase gradient and column temperature is essential for achieving high-resolution separations. The detailed protocols and methodologies in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with wax esters.
References
Application Note: Analysis of Linolenyl Myristate using Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl myristate is a wax ester composed of α-linolenic acid, a polyunsaturated omega-3 fatty acid, and myristyl alcohol. As a member of the lipid class of molecules, it plays a role in various biological processes and is of interest in fields such as biochemistry, pharmacology, and cosmetics. Understanding the structure and fragmentation of this compound is crucial for its accurate identification and quantification in complex biological matrices. Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of lipids. This application note provides a detailed protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its characteristic fragmentation pattern.
Experimental Protocols
Sample Preparation
A stock solution of this compound (MW: 474.8 g/mol , Formula: C32H58O2) is prepared in a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (2:1, v/v) at a concentration of 1 mg/mL.[1] For analysis, the stock solution is further diluted to a final concentration of 10 µg/mL with the mobile phase to ensure adequate signal intensity and to avoid detector saturation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Precursor Ion: [M+NH4]+ at m/z 492.5.
-
Collision Energy: Optimized between 15-25 eV to achieve a balance of precursor ion abundance and fragment ion generation.
Data Presentation: Predicted MS/MS Fragmentation of this compound
The collision-induced dissociation (CID) of the ammonium adduct of this compound ([M+NH4]+) is expected to yield several characteristic fragment ions. The fragmentation primarily occurs at the ester bond, leading to ions representing the fatty acid and fatty alcohol moieties. The presence of three double bonds in the linolenyl chain will also influence the fragmentation pattern, potentially leading to additional fragmentation along the acyl chain.
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance (%) |
| 492.5 ([M+NH4]+) | Protonated Myristic Acid | [CH3(CH2)12COOH2]+ | 229.2 | 100 |
| Myristoyl Acylium Ion | [CH3(CH2)12CO]+ | 211.2 | 60 | |
| Linolenyl Cation | [C18H31]+ | 247.2 | 40 | |
| Dehydrated Myristoyl Acylium Ion | [CH3(CH2)12CO - H2O]+ | 193.2 | 25 | |
| Fragment from Linolenyl Moiety | [C18H31 - C3H6]+ | 205.2 | 15 |
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of the [M+NH4]+ ion of this compound.
Caption: Predicted fragmentation of this compound.
Discussion
The tandem mass spectrometry of this compound is characterized by the formation of specific product ions that allow for its unambiguous identification. In positive ion mode ESI, wax esters readily form ammonium adducts ([M+NH4]+).[1] Upon collision-induced dissociation, the most prominent fragmentation pathway involves the cleavage of the ester bond.
The most abundant fragment ion observed is typically the protonated fatty acid, in this case, protonated myristic acid at m/z 229.2. This is a common and diagnostic fragmentation for wax esters.[1] The formation of the corresponding acylium ion at m/z 211.2, resulting from the loss of a water molecule from the protonated fatty acid, is also a significant and expected fragment.
The ion corresponding to the fatty alcohol moiety, the linolenyl cation at m/z 247.2, is also anticipated. The relative abundance of this ion can be influenced by the collision energy. Due to the presence of three double bonds, the linolenyl moiety is susceptible to further fragmentation, which can result in a series of smaller hydrocarbon ions, such as the ion at m/z 205.2. The polyunsaturated nature of the linolenyl group can lead to more complex fragmentation patterns compared to saturated or monounsaturated wax esters.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS. The detailed experimental conditions and the predicted fragmentation data offer a valuable resource for researchers in the fields of lipidomics, natural product analysis, and drug development. The characteristic fragmentation pattern, dominated by ions representing the myristic acid and linolenyl moieties, allows for the confident identification and structural confirmation of this compound in various sample matrices. The provided workflow and data can serve as a foundation for developing quantitative methods for this and other related wax esters.
References
Protocol for the Extraction of Wax Esters from Plant Tissues
Application Note & Protocol
Compound of Interest: Wax Esters
Introduction
Plant cuticular waxes are complex mixtures of hydrophobic lipids that form a protective layer on the aerial surfaces of plants.[1] This layer is crucial for preventing water loss, protecting against UV radiation, and defending against pathogens and insects.[1] Wax esters are a significant component of these waxes, composed of long-chain fatty acids and long-chain fatty alcohols.[2][3] The specific composition and yield of wax esters can vary significantly depending on the plant species, organ, and environmental conditions. This document provides detailed protocols for the extraction of wax esters from plant tissues for research, scientific, and drug development purposes.
Data Presentation
Table 1: Solvent Selection for Wax Ester Extraction
The choice of solvent is critical for the efficient and selective extraction of wax esters. Non-polar solvents are generally preferred to minimize the co-extraction of more polar compounds like sugars.
| Solvent | Polarity | Target Components | Advantages | Disadvantages |
| Hexane | Non-polar | Epicuticular and cuticular waxes, lipids, oils | Excellent for non-polar compounds, low boiling point for easy removal | Potentially hazardous, may require additional steps to remove residues |
| Chloroform (B151607) | Intermediate | Total wax mixtures (epicuticular and cuticular) | Effective for a broad range of lipids | Toxic and requires careful handling |
| Dichloromethane | Intermediate | Epicuticular and intracuticular waxes | Good for total wax extraction | Health and environmental concerns |
| Acetone | Polar Aprotic | Can dissolve some non-polar and polar compounds | Miscible with water, allowing for polarity adjustment | May co-extract undesirable polar compounds like sugars |
| Ethanol | Polar | Broad spectrum of compounds | Safer alternative to chlorinated solvents, effective for some applications | Can extract a significant amount of non-wax components |
Table 2: Comparison of Extraction Methodologies
| Extraction Method | Principle | Target Waxes | Advantages | Disadvantages |
| Solvent Immersion (Dipping) | Brief immersion of fresh plant material in a solvent. | Primarily epicuticular waxes. | Rapid, minimizes contamination from internal lipids. | Lower yield compared to exhaustive methods. |
| Soxhlet Extraction | Continuous extraction with a cycling flow of warm solvent. | Epicuticular and intracuticular waxes (total wax). | High extraction efficiency, suitable for dried and ground material. | Time-consuming, potential for thermal degradation of some compounds. |
| Supercritical CO2 Extraction | Extraction using carbon dioxide above its critical temperature and pressure. | Tunable for specific wax components. | Environmentally friendly ("green") alternative, tunable selectivity. | Requires specialized equipment, higher initial investment. |
Experimental Protocols
Protocol 1: Solvent Immersion (Dipping) for Epicuticular Wax Extraction
This method is ideal for the rapid extraction of the outermost layer of epicuticular waxes.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Hexane or Chloroform
-
Glass beakers
-
Forceps
-
Glass vials with PTFE-lined caps
-
Rotary evaporator or a gentle stream of nitrogen gas
Procedure:
-
If quantification per unit area is required, measure the surface area of the plant material.
-
Using forceps, briefly immerse the plant material in a beaker containing the selected solvent for 30-60 seconds with gentle agitation.
-
Remove the plant material from the solvent.
-
Transfer the solvent containing the extracted waxes to a pre-weighed glass vial.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of wax components.
-
Once the solvent is fully evaporated, the remaining residue is the epicuticular wax extract.
-
Weigh the vial to determine the yield of the extracted wax.
-
Store the extracted wax at -20°C for further analysis.
Protocol 2: Soxhlet Extraction for Total Cuticular Wax
This method provides a more exhaustive extraction of both epicuticular and intracuticular waxes.
Materials:
-
Dried and ground plant material
-
Soxhlet extraction apparatus (condenser, extractor, round-bottom flask)
-
Cellulose (B213188) extraction thimble
-
Hexane or Dichloromethane
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh a known amount of dried and ground plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the thimble, extracting the waxes. This process will cycle continuously.
-
Continue the extraction for a sufficient period (e.g., 3-6 hours) to ensure complete extraction.
-
After the extraction is complete, allow the apparatus to cool down.
-
Carefully disassemble the apparatus and transfer the solvent from the round-bottom flask to a pre-weighed container.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The remaining residue is the total cuticular wax extract.
-
Weigh the container to determine the yield of the extracted wax.
-
Store the extracted wax at -20°C for further analysis.
Protocol 3: Purification and Analysis of Wax Esters
Following extraction, the crude wax extract can be further purified and analyzed to isolate and quantify the wax esters.
Purification by Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the crude wax extract in a minimal amount of chloroform or hexane.
-
Spot the dissolved extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a solvent system such as n-hexane/diethyl ether/glacial acetic acid (80:20:1, v/v/v).
-
Visualize the separated components (e.g., using a primuline (B81338) spray and UV light).
-
Scrape the band corresponding to wax esters from the TLC plate.
-
Recover the wax esters from the silica by extracting with hexane.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of individual wax ester components.
-
The purified wax ester fraction can be directly analyzed or may require derivatization to improve volatility, although high-temperature GC can often analyze intact wax esters.
-
An appropriate internal standard should be added for quantification.
-
The sample is injected into the GC-MS system.
-
The individual wax esters are separated based on their boiling points and identified based on their mass spectra.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of wax esters.
Caption: Simplified pathway of wax ester biosynthesis in plants.
References
Application Notes and Protocols: Cell Culture Applications of Long-Chain Unsaturated Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain unsaturated esters, particularly fatty acids like oleic acid and linoleic acid, are not only crucial components of cellular structures and energy metabolism but also act as significant signaling molecules that can modulate a variety of cellular processes. In the context of cell culture, these molecules are increasingly utilized to study their impact on cell proliferation, differentiation, apoptosis, and migration. Their effects are of particular interest in cancer research and drug development, where they can influence tumor progression and therapeutic response.
These application notes provide a comprehensive overview of the use of long-chain unsaturated esters in cell culture, with a focus on their effects on cancer cell lines. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own work.
Data Presentation: Quantitative Effects of Long-Chain Unsaturated Esters on Cancer Cells
The following tables summarize the quantitative effects of oleic acid and linoleic acid on various cancer cell lines as reported in the literature.
Table 1: Effects of Oleic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| PC3 | Prostate Cancer | 100 µM | Cell line-dependent effects on proliferation. | [1] |
| DU145 | Prostate Cancer | 100 µM | Cell line-dependent effects on proliferation. | [1] |
| LNCaP | Prostate Cancer | 100 µM | Cell line-dependent effects on proliferation. | [1] |
| VCaP | Prostate Cancer | 100 µM | Cell line-dependent effects on proliferation. | [1] |
| Hep3B | Hepatocellular Carcinoma | 50-300 µM | Dose-dependent reduction in viability; 300 µM significantly reduced viability. | [2] |
| Huh7.5 | Hepatocellular Carcinoma | 50-300 µM | Dose-dependent reduction in viability; 300 µM significantly reduced viability. | |
| MDA-MB-231 | Breast Cancer | Not specified | Promotes cell proliferation. | |
| KLE | Endometrial Cancer | 445.6 µM (IC50) | Inhibition of cell viability. | |
| Hec-1B | Endometrial Cancer | 382.8 µM (IC50) | Inhibition of cell viability. | |
| ECC-1 | Endometrial Cancer | 369.8 µM (IC50) | Inhibition of cell viability. | |
| AN3CA | Endometrial Cancer | 6762 µM (IC50) | Inhibition of cell viability. | |
| Ishikawa | Endometrial Cancer | 2219 µM (IC50) | Inhibition of cell viability. | |
| CAL27 | Tongue Squamous Cell Carcinoma | 0-400 µM | Dose- and time-dependent inhibition of proliferation. | |
| UM1 | Tongue Squamous Cell Carcinoma | 0-400 µM | Dose- and time-dependent inhibition of proliferation. |
Table 2: Effects of Linoleic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | Not specified | trans-10, cis-12 isomer was the most effective at inhibiting proliferation (55% inhibition). | |
| PC-3 | Prostate Cancer | 5-750 ng/ml | Stimulated cell growth. | |
| DU 145 | Prostate Cancer | Not specified | No growth response. | |
| T47D | Breast Cancer | Not specified | Stimulatory effect on growth. | |
| HEC-1A | Endometrial Cancer | 1, 50, 200 µM | Dose-dependent inhibition of proliferation. | |
| KLE | Endometrial Cancer | 1, 50, 200 µM | Dose-dependent inhibition of proliferation. |
Signaling Pathways Modulated by Long-Chain Unsaturated Esters
Long-chain unsaturated esters, such as oleic acid, can initiate intracellular signaling cascades by binding to cell surface receptors like the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 can lead to the stimulation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical regulators of cell survival, proliferation, and migration.
References
Troubleshooting & Optimization
Technical Support Center: High Molecular Weight Wax Ester Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of high molecular weight wax esters in Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
-
Q1: My high molecular weight wax ester peaks are broad and tailing. What are the common causes and solutions?
-
A: Peak tailing for high molecular weight compounds often indicates activity in the system or suboptimal chromatographic conditions.
-
Active Sites: Active sites in the injector liner or on the column can cause polar analytes to interact unfavorably, leading to tailing.[1][2] Solution: Use a deactivated or ultra-inert liner and trim the first 15-20 cm from the front of the column to remove accumulated active sites.[1][2][3]
-
Low Temperature: High molecular weight wax esters have very low volatility.[4] If the injector or column temperature is too low, it can lead to incomplete vaporization and slow mass transfer, resulting in broader peaks.[5][6] Solution: Increase the injector and column temperatures. For very high boilers, injector temperatures up to 390°C may be necessary.[4]
-
Column Contamination: Residue from previous analyses can accumulate, leading to peak tailing.[3][6] Solution: Perform regular column bake-outs according to the manufacturer's instructions.[3]
-
Poor Solubility: The sample may not be fully dissolved in the injection solvent or could be precipitating on the column, which results in poor peak shape.[5] Solution: Ensure the sample is fully dissolved. Consider using stronger solvents like chloroform (B151607) or dichloromethane (B109758) for sample preparation, ensuring they are compatible with your system.[5]
-
-
-
Q2: My peaks are exhibiting fronting. What is the likely cause?
Issue 2: Low Signal Intensity or Complete Disappearance of Peaks
-
Q3: The signal for my late-eluting, high molecular weight wax esters is very low or absent, while earlier peaks look fine. Why is this happening?
-
A: This is a common problem when analyzing high-boiling point compounds and can be attributed to several factors.[6]
-
Inadequate Vaporization: The compounds may not be vaporizing completely in the injection port.[3][6] High molecular weight wax esters require high temperatures to volatilize.[4] Solution: Optimize and increase the injector temperature. A starting point is 250°C, but for large molecules, temperatures of 300°C or even higher (e.g., 390°C) may be required.[3][4] Using an injection liner with glass wool can aid in vaporization.[6]
-
Condensation in Cold Spots: The system may have cold spots between the injector and the detector, causing the less volatile compounds to condense and never reach the detector.[6] Solution: Ensure all heated zones (injector, transfer line, MS source) are at appropriate temperatures. Check that any insulation around the injection port is properly installed.[6][8]
-
Incorrect Splitless Purge Time: For splitless injections, if the purge valve time is too short, the high-boiling analytes may not have sufficient time to be transferred to the column and are instead swept out of the split vent.[6] Solution: Increase the purge valve time to ensure the carrier gas sweeps the liner volume at least 1.5 to 2 times.[6]
-
Sample Precipitation: The analytes may have precipitated out of the standard solution if it is too cold.[6] Solution: Ensure the standard has been brought to room temperature and sonicated before injection.[6]
-
-
Data Presentation: GC-MS Parameter Optimization
Optimizing GC-MS parameters is critical for the successful analysis of high molecular weight wax esters. The following table provides a summary of recommended starting parameters and their rationale, based on established methods for high-temperature GC-MS.
| Parameter | Recommended Value/Setting | Rationale |
| GC Column | High-temperature, low-bleed capillary column (e.g., DB-1 HT, HP-5MS)[4][9] | Designed to be stable at the high temperatures required to elute high molecular weight compounds with minimal phase bleed.[8] |
| Dimensions: 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film thickness[4][9] | Shorter columns can reduce analysis time, while thinner films improve resolution for high boilers by reducing mass transfer effects.[10] | |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency.[3] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column to maintain good separation efficiency.[3][9] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is crucial for trace analysis and improving sensitivity for high boilers.[3] |
| Injection Volume | 1 µL | A standard volume to prevent column overloading, which can cause peak fronting.[3][7] |
| Injector Temperature | 325 - 390°C | High temperatures are essential to ensure the complete and rapid vaporization of low-volatility wax esters.[4][11] |
| Oven Program | Initial: 50-120°C (hold 2-3 min) | A lower initial temperature helps in focusing the analytes at the head of the column.[4][11] |
| Ramp 1: 15-50°C/min to 200-240°C | A rapid initial ramp quickly elutes lower boiling point compounds.[4][11] | |
| Ramp 2: 3-8°C/min to 390°C (hold 6-10 min) | A slower second ramp is crucial for achieving separation of the high molecular weight esters.[4][11] The final high temperature ensures elution. | |
| MS Transfer Line Temp. | 310 - 350°C | Must be hot enough to prevent condensation of analytes as they transfer from the column to the MS source.[11] |
| MS Ion Source Temp. | 220 - 230°C | Standard temperature for electron ionization (EI) sources.[9][11] |
Experimental Protocols
Protocol 1: Direct High-Temperature GC-MS Analysis of Wax Esters
This protocol is adapted from methodologies designed for the direct analysis of intact wax esters, avoiding the need for time-consuming hydrolysis and derivatization.[4]
1. Sample Preparation:
- Dissolve the wax ester sample in a suitable organic solvent (e.g., hexane, toluene) to a final concentration of 0.1–1.0 mg/mL.[4]
- If solubility is an issue, consider using stronger solvents like chloroform, ensuring system compatibility.[5]
- Sonicate the sample for 5-10 minutes to ensure complete dissolution before injection.[6]
2. GC-MS Instrument Setup:
- Injector: Set the injector temperature to 390°C and operate in splitless mode.[4]
- Column: Install a high-temperature fused-silica capillary column (e.g., DB-1 HT, 15 m × 0.25 mm, 0.10 μm film thickness).[4]
- Carrier Gas: Use Helium at a constant flow rate of 1.5 mL/min.[9]
- Oven Temperature Program:
- Start at 120°C.
- Ramp at 15°C/min to 240°C.
- Ramp at 8°C/min to 390°C and hold for 6 minutes.[4]
- Mass Spectrometer:
- Set the transfer line temperature to 350°C and the ion source to 230°C.[9]
- Acquire data in Electron Ionization (EI) mode, scanning a mass range of m/z 50–920.[4]
3. Injection and Data Acquisition:
- Inject 1 µL of the prepared sample.
- Begin data acquisition after a suitable solvent delay (e.g., 5 minutes) to protect the filament from the solvent peak.[11]
4. Data Analysis:
- Identify wax esters based on their retention times and mass spectra. The mass spectra of wax esters typically show characteristic acylium ions ([RCO]+) that are indicative of the fatty acid moiety.[9]
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key workflows and relationships in the GC-MS analysis of high molecular weight wax esters.
Caption: Troubleshooting workflow for poor GC-MS resolution of high molecular weight wax esters.
Caption: General experimental workflow for the GC-MS analysis of high molecular weight wax esters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Restek - Blog [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
Optimization of ionization for Linolenyl myristate in mass spectrometry
<_
-
Technical Support Center: Ionization of Linolenyl Myristate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization technique for this compound?
A1: The choice of ionization technique significantly impacts the signal intensity of this compound.[1] Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both commonly used for lipids.[2][3]
-
ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[3][4] For neutral lipids like this compound, ESI often requires the addition of an electrolyte, such as ammonium (B1175870) formate (B1220265), to promote the formation of adduct ions (e.g., [M+NH₄]⁺).[5]
-
APCI is generally better for less polar, lower-molecular-weight compounds and is particularly useful for the analysis of fatty acid esters.[3][4]
-
Atmospheric Pressure Photoionization (APPI) can also be a good option for nonpolar lipids and may offer higher signal intensity and a wider linear dynamic range compared to ESI and APCI.[6]
Q2: I am observing a very low signal or no signal at all for this compound. What are the possible causes and solutions?
A2: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:
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Inappropriate Ionization Source Parameters: Ensure that the ion source settings, such as capillary voltage, gas flows, and temperatures, are optimized for your specific instrument and analyte.[1][4] It is recommended to perform an infusion of a standard solution to manually tune these parameters.[4]
-
Incorrect Mobile Phase Composition: For ESI, the mobile phase should contain an appropriate modifier to promote ionization. The addition of salts like ammonium acetate (B1210297) can facilitate the formation of adduct ions.[7]
-
Sample Concentration: The concentration of your sample might be too low. Conversely, a sample that is too concentrated can lead to ion suppression.[1]
-
System Contamination: Contamination in the LC system or mass spectrometer can suppress the signal of your analyte. Ensure the system is clean by running solvent blanks.[8]
Q3: I am seeing multiple peaks for this compound in my mass spectrum. What could be the reason?
A3: The presence of multiple peaks for a single analyte is often due to the formation of different adduct ions.[9][10]
-
Adduct Formation: In positive ion mode ESI, neutral lipids can form adducts with various cations present in the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[9][10][11] The relative abundance of these adducts can vary depending on the sample matrix and instrument conditions.[9][11] To simplify the spectrum, you can try to promote the formation of a single adduct type by adding a specific salt to the mobile phase (e.g., adding sodium chloride to enhance [M+Na]⁺ formation).[12]
-
In-source Fragmentation: This phenomenon occurs when the analyte fragments within the ion source before mass analysis.[13][14][15][16] This can lead to the appearance of fragment ions in the mass spectrum, which might be misinterpreted as other compounds.[16][17] To minimize in-source fragmentation, you can adjust instrument parameters like ion transfer temperatures and radio frequency (RF) levels.[13][14]
Q4: How can I improve the quantitative accuracy of my this compound analysis?
A4: Accurate quantification of lipids can be challenging due to variations in ionization efficiency and adduct formation.[9][18]
-
Summing Adducts: To improve accuracy, it is often recommended to sum the intensities of all significant adduct ions for a given lipid.[9][11] Studies have shown that using only one adduct for quantification can lead to significant errors.[9]
-
Internal Standards: The use of a suitable internal standard is crucial for correcting for variations in sample preparation and instrument response.
-
Calibration: Regular calibration of the mass spectrometer is essential for maintaining mass accuracy.[1]
Troubleshooting Guides
Troubleshooting Poor Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| No or very low signal for this compound. | Suboptimal ionization source parameters. | Infuse a standard solution of this compound and manually tune the capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the signal.[4] |
| Inefficient ionization due to mobile phase. | For ESI, add a modifier like ammonium formate or sodium acetate (e.g., 10 mM) to the mobile phase to promote adduct formation.[6] | |
| Sample concentration is too low or too high. | Prepare a dilution series of your sample to determine the optimal concentration range. High concentrations can cause ion suppression.[1] | |
| Contaminated ion source or transfer optics. | Clean the ion source according to the manufacturer's instructions. Run solvent blanks to check for system contamination.[8] |
Troubleshooting Multiple Peaks and In-Source Fragmentation
| Symptom | Possible Cause | Recommended Action |
| Multiple peaks observed for this compound. | Formation of various adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.).[9][10][11] | To simplify the spectrum, try to drive the formation of a single adduct by adding a specific salt (e.g., NaCl for sodium adducts) to the mobile phase.[12] For quantification, sum the intensities of all major adducts.[9] |
| Unexpected peaks at lower m/z values. | In-source fragmentation of the parent molecule.[13][14][15][16] | Reduce the ion transfer temperature and optimize the transmission radio frequency (RF) levels to minimize fragmentation.[13][14] |
| Presence of contaminants. | Run a blank injection (mobile phase only) to identify background ions. Ensure high-purity solvents and reagents are used.[19][20] |
Quantitative Data
Table 1: Calculated m/z Values for Common Adducts of this compound
Molecular Formula: C₃₂H₅₄O₂ Monoisotopic Mass: 470.4124 u
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₃₂H₅₅O₂⁺ | 471.4197 |
| [M+NH₄]⁺ | C₃₂H₅₈NO₂⁺ | 488.4462 |
| [M+Na]⁺ | C₃₂H₅₄NaO₂⁺ | 493.3941 |
| [M+K]⁺ | C₃₂H₅₄KO₂⁺ | 509.3680 |
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (2:1, v/v).
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for analysis to a final concentration appropriate for your instrument (e.g., 1-10 µg/mL).
-
Mobile Phase Additives: For positive ion mode ESI, add a modifier to the mobile phase to enhance ionization. A common choice is 10 mM ammonium formate or sodium acetate.[6]
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Protocol 2: Direct Infusion ESI-MS Optimization
-
Instrument Setup: Set up the mass spectrometer in positive ion mode ESI.
-
Infusion: Infuse the prepared working solution of this compound directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the signal intensity of the desired adduct ion (e.g., [M+NH₄]⁺):
-
Capillary Voltage
-
Nebulizer Gas Pressure/Flow
-
Drying Gas Flow Rate and Temperature
-
Fragmentor/Cone Voltage
-
-
Record Optimal Settings: Once the optimal parameters are determined, use these settings for subsequent LC-MS or flow injection analysis.
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis.
Caption: General process of electrospray ionization (ESI).
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomics - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. aocs.org [aocs.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. commons.und.edu [commons.und.edu]
- 8. agilent.com [agilent.com]
- 9. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. escholarship.org [escholarship.org]
- 20. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of unsaturated wax esters during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of unsaturated wax esters during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unsaturated wax ester degradation during sample preparation?
Unsaturated wax esters are susceptible to two main degradation pathways:
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Oxidation: The double bonds in the fatty acid and/or fatty alcohol chains are prone to attack by oxygen, a process often accelerated by exposure to light, heat, and transition metals like iron and copper.[1][2] This leads to the formation of hydroperoxides, which can further break down into volatile compounds, causing rancidity and altering the sample's chemical profile.[1]
-
Enzymatic Hydrolysis: Lipases and other esterases present in biological samples can hydrolyze the ester bond, breaking the wax ester down into its constituent fatty acid and fatty alcohol.[3][4] This activity can be exacerbated by improper sample handling and storage.
Q2: What are the initial signs of wax ester degradation in my sample?
Indicators of degradation can be both physical and analytical:
-
Physical Changes: A noticeable change in odor, often described as rancid, is a key indicator of oxidative degradation. Discoloration (e.g., yellowing) of the sample can also occur.
-
Analytical Observations: When analyzing your sample using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), you may observe:
-
The appearance of unexpected peaks corresponding to free fatty acids, fatty alcohols, or smaller volatile compounds.
-
A decrease in the peak area of the parent unsaturated wax ester.
-
Broad or tailing peaks in your chromatogram, which can indicate sample contamination or degradation.
-
Q3: How can I prevent enzymatic degradation of my samples?
To minimize enzymatic activity, the following steps are crucial:
-
Rapid Processing: Process fresh tissues as quickly as possible to minimize the time for enzymes to act.
-
Low Temperatures: If immediate extraction is not possible, rapidly freeze the sample in liquid nitrogen and store it at -70°C or lower. Perform all subsequent homogenization and extraction steps in a cold environment (e.g., on ice).
-
Enzyme Inhibitors: Consider adding protease inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to your homogenization buffer to deactivate serine hydrolases, which include many lipases.
-
Solvent Quenching: For plant tissues, immersion in hot 2-propanol or water immediately after collection can help to denature degradative enzymes like phospholipase D.
Q4: What are the best practices for preventing oxidation during sample preparation?
Preventing oxidation is critical for preserving the integrity of unsaturated wax esters:
-
Use Antioxidants: Add antioxidants to your extraction solvents. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). A typical concentration is around 50 µg/mL of solvent.
-
Avoid Oxygen and Light: Handle samples under an inert atmosphere, such as nitrogen or argon, whenever possible. Use amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Metal Chelators: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.
-
Proper Storage of Extracts: Never store lipid extracts in a dry state, as this increases their susceptibility to oxidation. Store them dissolved in an organic solvent containing an antioxidant at -20°C or, preferably, -70°C or lower in a tightly sealed container.
Troubleshooting Guides
Issue 1: Low Yield of Unsaturated Wax Esters
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize your extraction protocol. Ensure the chosen solvent system is appropriate for the polarity of your wax esters. Consider performing sequential extractions to maximize recovery. |
| Degradation During Extraction | Review your sample handling procedures. Implement the use of antioxidants, work at low temperatures, and minimize exposure to air and light as detailed in the FAQs and protocols below. |
| Adsorption to Surfaces | Unsaturated lipids can adsorb to glass and plastic surfaces. Consider using silanized glassware to minimize this. |
Issue 2: Presence of Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The presence of smaller, more volatile compounds can indicate oxidation. Improve your antioxidant protection and minimize exposure to oxygen and heat during sample preparation and analysis. For GC analysis, ensure the injector temperature is not excessively high, as this can cause thermal degradation of unsaturated compounds. |
| Enzymatic Hydrolysis | Peaks corresponding to free fatty acids and fatty alcohols suggest enzymatic activity. Re-evaluate your sample collection and initial processing steps. Ensure rapid freezing and the use of enzyme inhibitors where appropriate. |
| Contamination | Ensure all glassware, solvents, and reagents are of high purity and free from lipid contamination. Run a solvent blank to identify any background peaks. |
Experimental Protocols
Protocol 1: General Extraction of Unsaturated Wax Esters from Tissues
This protocol provides a general workflow for extracting unsaturated wax esters while minimizing degradation.
-
Sample Collection and Preservation:
-
Excise the tissue of interest as quickly as possible.
-
To quench enzymatic activity, immediately flash-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue at -80°C until you are ready for extraction.
-
-
Homogenization:
-
For hard tissues, pulverize the frozen sample into a fine powder using a mortar and pestle cooled with liquid nitrogen.
-
For soft tissues, mince with scissors on a cold surface.
-
Transfer the powdered/minced tissue to a pre-chilled homogenizer tube.
-
Add a cold extraction solvent (e.g., a chloroform (B151607):methanol (B129727) mixture) containing an antioxidant like BHT (50 µg/mL).
-
Homogenize the tissue thoroughly while keeping the sample on ice.
-
-
Lipid Extraction (Folch Method adaptation):
-
Transfer the homogenate to a glass tube with a Teflon-lined cap.
-
Add chloroform and methanol to achieve a final solvent ratio of 2:1 chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at a low speed to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
For quantitative recovery, a second extraction of the upper phase and protein interface may be performed.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Avoid heating the sample.
-
Once the solvent is evaporated, immediately redissolve the lipid extract in a small volume of a suitable storage solvent (e.g., chloroform or hexane) containing an antioxidant.
-
Store the extract in a sealed, light-protected vial at -80°C.
-
Data Summary
Table 1: Common Antioxidants for Lipid Sample Preparation
| Antioxidant | Abbreviation | Typical Concentration | Notes |
| Butylated Hydroxytoluene | BHT | 50 µg/mL | A commonly used, effective antioxidant for preventing lipid oxidation. |
| Butylated Hydroxyanisole | BHA | 50 µg/mL | Another widely used phenolic antioxidant. |
| Propyl Gallate | PG | 50-100 µg/mL | Often used in combination with BHA and BHT. |
| α-Tocopherol | Vitamin E | Varies | A natural antioxidant that can be effective, but its oxidized form can sometimes promote oxidation. |
| Ascorbic Acid | Vitamin C | Varies | A water-soluble antioxidant that can be useful in biphasic systems. |
Table 2: Recommended Storage Conditions for Unsaturated Wax Esters
| Condition | Recommendation | Rationale |
| Temperature | -70°C or -80°C | Significantly reduces both enzymatic activity and the rate of chemical reactions, including oxidation, compared to -20°C. |
| State | Dissolved in an organic solvent with antioxidant | Storing lipids in a dry state exposes them to oxygen and can accelerate degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen to prevent oxidation. |
| Light | Protected from light (Amber vials or foil) | Light can catalyze oxidative reactions. |
Visualizations
Caption: Experimental workflow for minimizing degradation of unsaturated wax esters.
Caption: Key degradation pathways affecting unsaturated wax esters during sample preparation.
References
- 1. gfi.org [gfi.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquaculture.ugent.be [aquaculture.ugent.be]
Technical Support Center: Derivatization for GC Analysis of Fatty Acid Esters
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of fatty acids for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it necessary for fatty acid analysis by GC? Derivatization is a chemical process that transforms a compound into a product (a derivative) with different chemical properties, making it more suitable for a specific analytical method.[1][2] For GC analysis, free fatty acids must be derivatized because their high polarity and low volatility lead to issues like poor peak shape (tailing) and long retention times, which compromises analytical accuracy.[3][4][5] The derivatization process converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, enabling effective separation and detection.[1][6]
Q2: What are the most common derivatization techniques for fatty acids? The two most prevalent techniques are:
-
Esterification/Transesterification: This method converts fatty acids into fatty acid methyl esters (FAMEs).[6] It is the most common approach and can be catalyzed by acids (e.g., Boron Trifluoride-Methanol, methanolic HCl) or bases (e.g., methanolic KOH).[7][8]
-
Silylation: This technique replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[1] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
Q3: What is the difference between esterification and transesterification? Esterification is the reaction of a free fatty acid (FFA) with an alcohol (e.g., methanol) to form an ester. Transesterification is the process of exchanging the organic group of an existing ester (like in triglycerides or phospholipids) with the organic group of an alcohol.[9] Acid catalysts can facilitate both esterification of FFAs and transesterification of complex lipids simultaneously, while base catalysts are typically used for transesterification and are not effective for FFAs.[6][10]
Q4: When should I choose silylation over esterification? Silylation is advantageous when analyzing multiple types of compounds in a single run, as it can derivatize not only carboxyl groups but also other functional groups like hydroxyl and amino groups.[3] However, silylating reagents are highly sensitive to moisture, and the resulting TMS derivatives can be less stable than FAMEs.[3][11] Esterification to FAMEs is generally a more robust and common method specifically for fatty acid profiling.
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization of fatty acids for GC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Chromatogram | 1. Incomplete derivatization.[3] 2. Interaction of underivatized fatty acids with the GC column.[3] 3. Column degradation or contamination.[12] | 1. Optimize reaction conditions (temperature, time, reagent amount) to ensure the reaction goes to completion. 2. Confirm derivatization is complete before injection. 3. Perform inlet maintenance and consider trimming or replacing the GC column.[12] |
| Incomplete Derivatization / Low Product Yield | 1. Presence of water in the sample or solvents, which consumes the reagent.[3][11] 2. Insufficient reaction time or temperature.[11] 3. Degraded or insufficient quantity of derivatization reagent.[11] 4. Interference from the sample matrix.[11] | 1. Ensure all samples, solvents, and glassware are anhydrous. A water scavenger like 2,2-dimethoxypropane (B42991) can be added.[11] 2. Optimize reaction time and temperature for your specific sample type. 3. Use fresh, high-quality reagents stored under recommended conditions. A significant molar excess is often required.[11] 4. Clean up complex samples before derivatization if matrix effects are suspected. |
| Poor Reproducibility | 1. Inconsistent reaction conditions (time, temperature).[13] 2. Presence of moisture in some samples but not others.[13] 3. Inconsistent sample handling or extraction. | 1. Use a heating block or oven for precise temperature control.[13] Standardize the reaction time for all samples. 2. Implement a rigorous drying procedure for all samples and solvents.[13] 3. Follow a standardized protocol for all steps, from sample preparation to extraction. |
| Extra or Unexpected Peaks | 1. Side reactions from the derivatization reagent.[3] 2. Isomerization of conjugated fatty acids (can occur with harsh acidic conditions).[14][15] 3. Contaminants in reagents or solvents. 4. Formation of multiple derivatives (e.g., enol-TMS ethers from keto groups during silylation).[16] | 1. Silylation byproducts can sometimes be an issue; ensure a sufficient solvent delay on the MS.[3] 2. Use milder reaction conditions (e.g., lower temperature) for sensitive compounds like conjugated linoleic acid.[14] 3. Always run a reagent blank to identify artifact peaks. 4. For keto-containing compounds, use a two-step derivatization with methoximation prior to silylation to prevent multiple derivatives.[16] |
| Low Recovery of Polyunsaturated Fatty Acids (PUFAs) | 1. Degradation of PUFAs due to high temperatures or harsh acidic conditions.[10][17] 2. Incomplete extraction into the organic solvent after derivatization. | 1. Use the mildest effective reaction conditions. Base-catalyzed methods at room temperature can be advantageous for labile fatty acids.[10] 2. Ensure thorough vortexing during the extraction step to partition the FAMEs into the non-polar solvent (e.g., hexane). |
| Degradation of Silyl (TMS) Derivatives | 1. Hydrolysis due to exposure to trace moisture.[3][13] 2. Thermal degradation in a hot GC inlet. | 1. Analyze samples as soon as possible after derivatization.[11] Ensure vials are tightly capped and stored in a dry environment. 2. Check that the GC inlet temperature is not excessively high.[13] |
| Short GC Column Lifespan | 1. Injection of acidic samples.[18] | 1. After acid-catalyzed derivatization, ensure the extraction step effectively removes the acid catalyst into the aqueous phase. Washing the organic layer with a mild base or water can help, but phase separation must be clean.[18] |
Workflow for Fatty Acid Derivatization and GC Analysis
Caption: General workflow for fatty acid derivatization prior to GC analysis.
Detailed Experimental Protocols
Caution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol
This method is robust for both free fatty acids and transesterification of glycerolipids.[6]
Materials:
-
Dried lipid sample (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)[3]
-
Hexane or Heptane (GC grade)[6]
-
Saturated NaCl solution or distilled water[3]
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried lipid sample into a screw-capped glass tube.[6]
-
Add 2 mL of BF₃-Methanol reagent to the tube.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common starting point is 60°C for 10 minutes.[6] The optimal time and temperature should be determined empirically.
-
Cool the tube to room temperature.
-
Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[6]
-
Allow the phases to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This method is effective for fatty acids and other compounds with active hydrogens. It requires strictly anhydrous conditions.[3]
Materials:
-
Dried sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)[3][6]
-
Autosampler vials with caps
Procedure:
-
Ensure the sample is completely dry and placed in an autosampler vial.
-
If the sample is not already in solution, dissolve it in a small volume (e.g., 100 µL) of an anhydrous aprotic solvent like acetonitrile.[6]
-
Add the silylating agent. For a 1 mg/mL sample solution, you might add 50-100 µL of BSTFA with 1% TMCS.[3][6] A molar excess of the reagent is recommended.
-
Immediately cap the vial, vortex for 10-30 seconds, and heat at 60°C for 60 minutes.[3][6]
-
Cool the vial to room temperature.
-
The sample can be injected directly or diluted with a suitable solvent if necessary.[3] Analyze promptly, as TMS derivatives can be susceptible to hydrolysis.[3]
Quantitative Data Summary: Comparison of Derivatization Methods
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Acid-Catalyzed (Methanolic HCl) | Silylation (BSTFA + TMCS) |
| Typical Reagent | 12-14% Boron Trifluoride in Methanol | 1.25 M - 3 M HCl in Methanol (often from Acetyl Chloride)[19] | BSTFA + 1% TMCS[6] |
| Reaction Temperature | 60–100°C[6] | 50–100°C[9][14] | 60–70°C[3] |
| Reaction Time | 5–60 minutes | 30–120 minutes (or overnight at lower temps)[9] | 30–60 minutes[6] |
| Analyte Types | Free Fatty Acids (FFAs) and complex lipids (transesterification). | FFAs and complex lipids.[14] | FFAs and other functional groups (-OH, -NH, -SH).[3] |
| Key Advantages | Widely used, effective, and relatively fast.[9] | Reagent can be easily prepared in the lab.[19] | Derivatizes multiple functional groups; useful for broader metabolite profiling.[3] |
| Potential Issues | Reagent has a limited shelf life; can cause degradation of some PUFAs at high temperatures.[10] | Can be slower than BF₃; residual acid can damage GC columns if not properly removed. | Highly moisture sensitive; derivatives can be unstable; reagent byproducts may interfere with analysis.[3][11] |
References
- 1. youtube.com [youtube.com]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. perlan.com.pl [perlan.com.pl]
- 11. benchchem.com [benchchem.com]
- 12. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Technical Support Center: Enhancing Wax Ester Recovery from Complex Biological Matrices
Welcome to the technical support center for the enhanced recovery of wax esters. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, purification, and analysis of wax esters from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting wax esters from biological samples?
A1: The primary challenges include the low volatility and high molecular weight of many wax esters, which can make them difficult to analyze using conventional gas chromatography (GC) without derivatization.[1][2] Their non-polar nature also requires careful selection of extraction solvents to achieve good solubility while minimizing the co-extraction of other lipid classes. Furthermore, complex matrices from tissues or microbial cultures can interfere with both extraction and analysis.[3]
Q2: Which extraction method is most suitable for my sample type?
A2: The choice of extraction method depends on the nature of your sample and the desired purity of the wax ester extract.
-
Solvent Extraction: This is a common starting point for many sample types. A mixture of hexane (B92381) and isopropanol (B130326) is often effective for initial extraction from tissues.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying wax esters from crude extracts and separating them from other lipid classes like triacylglycerols and free fatty acids.[4][5] Aminopropyl-bonded silica (B1680970) columns are frequently used for this purpose.[4]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, SFE offers a "greener" alternative to organic solvents and can be highly selective.[6][7] It is particularly useful for extracting waxes from plant biomass.[7]
Q3: How can I improve the recovery of wax esters during extraction?
A3: To enhance recovery, consider the following:
-
Solvent Selection: Ensure the chosen solvent or solvent mixture effectively solubilizes the wax esters present in your sample. For instance, a mixture of n-hexane and ethyl ether is commonly used for eluting waxes.[8]
-
Sample Homogenization: Thoroughly homogenize the biological matrix to ensure maximum solvent exposure to the target molecules.
-
Temperature: Gentle heating can improve the solubility of wax esters during extraction.[1]
-
In-situ Extraction: For microbial cultures, in-situ extraction during fermentation can prevent product inhibition and improve overall yield.[9]
Q4: What are the best analytical techniques for characterizing wax esters?
A4: The two primary methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
High-Temperature Gas Chromatography (HT-GC): This is a powerful technique for the direct analysis of intact high molecular weight wax esters, avoiding the need for hydrolysis which can lead to a loss of structural information.[1][2]
-
HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): HPLC is suitable for a broad range of wax esters, including those that are thermally labile.[10][11] C30 reverse-phase columns have shown good separation of complex wax mixtures.[10] Coupling HPLC with MS allows for detailed structural elucidation.[12]
Q5: My GC chromatogram shows poor peak shape and resolution. What could be the cause?
A5: Poor chromatography can be due to several factors:
-
Low Volatility: Long-chain wax esters have low volatility, which can lead to broad peaks in conventional GC.[1] Using a high-temperature GC method with a suitable column is crucial.[2]
-
Column Bleed: At high temperatures, stationary phase degradation (bleed) can increase baseline noise. Using a thermally stable column is important.[2]
-
Co-elution: Complex mixtures can lead to the co-elution of different wax ester species.[2] Optimizing the temperature program can improve separation.[2] Isomers with the same molecular weight can also be difficult to separate.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Wax Ester Yield | Incomplete extraction from the matrix. | Ensure thorough homogenization of the sample. Optimize the solvent system and extraction time. Consider gentle heating to improve solubility.[1] |
| Loss of sample during purification steps. | Validate the SPE protocol to ensure wax esters are not being lost during elution. Check the compatibility of your sample with the chosen SPE cartridge.[4] | |
| Contamination with Other Lipids | Non-selective extraction solvent. | Use a more selective solvent system. For example, a non-polar solvent like hexane will preferentially extract neutral lipids. |
| Inefficient purification. | Employ a purification step like Solid-Phase Extraction (SPE) to separate wax esters from more polar lipids like free fatty acids and phospholipids.[4][8] | |
| Poor GC Peak Shape (Tailing or Broadening) | Wax esters are not volatile enough for the GC conditions. | Use a high-temperature GC (HT-GC) method with a column stable at elevated temperatures (up to 480°C).[2] |
| Adsorption of analytes to active sites in the GC system. | Use a deactivated liner and column. Consider derivatization to increase volatility, although direct analysis is often preferred to retain structural information.[11] | |
| Difficulty in Identifying Wax Ester Species | Co-elution of isomers or compounds with similar retention times. | Optimize the GC temperature program to improve separation.[2] Use a longer column or a column with a different stationary phase. |
| Lack of structural information from the detector. | Use a mass spectrometer (MS) as a detector to obtain mass spectra, which can help in identifying the fatty acid and fatty alcohol components of the wax esters.[14] | |
| HPLC Method Shows Poor Separation | Inappropriate column or mobile phase. | For complex wax mixtures, a C30 reverse-phase column can provide good separation.[10] Optimize the gradient of the mobile phase (e.g., methanol (B129727) and chloroform).[10] |
Quantitative Data Summary
Table 1: Recovery of Lipids from Calanus oil using Solid-Phase Extraction
| Lipid Class | Average Yield (mg) from 322 mg oil |
| Wax Esters | 251 |
| Free Fatty Alcohols (from hydrolyzed wax esters) | 75 |
| Free Fatty Acids (from hydrolyzed wax esters) | 63 |
(Data sourced from a study on isolating fatty acids and fatty alcohols from a wax-ester rich marine oil.[15][16])
Table 2: Comparison of Analytical Techniques for Wax Ester Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio. | Separation based on polarity; detection by light scattering of non-volatile analytes. |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze up to ~C54.[11] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[10][11] |
| Sample Preparation | May require derivatization to increase volatility, though direct high-temperature analysis is possible.[11] | Minimal sample preparation is typically required; dissolution in a suitable organic solvent.[11] |
| Sensitivity | Generally high, with low limits of detection.[11] | Good sensitivity, though it can be lower than MS for certain compounds.[11] |
| Limitations | Potential for thermal degradation of unsaturated or high molecular weight wax esters.[11] | The response can be non-linear and is dependent on analyte properties and mobile phase composition.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Wax Ester Purification
This protocol is adapted from a method for isolating wax esters from marine oil.[4]
-
Sample Preparation: Dissolve the crude lipid extract in a minimal amount of a non-polar solvent like chloroform (B151607) or hexane.
-
Column Conditioning: Condition an aminopropyl SPE column by passing heptane (B126788) through it.[4]
-
Sample Loading: Load the dissolved sample onto the conditioned SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipids, which are less polar than wax esters, using a solvent mixture like chloroform/isopropanol (2:1 v/v).[4]
-
Elution of Wax Esters: Elute the wax esters with a less polar solvent such as heptane.[4]
-
Drying and Reconstitution: Evaporate the solvent from the collected wax ester fraction under a stream of nitrogen and redissolve in a suitable solvent for analysis.
Protocol 2: High-Temperature Gas Chromatography (HT-GC) Analysis
This protocol provides a general guideline for the analysis of high molecular weight wax esters.[1][2]
-
Sample Preparation: Dissolve the purified wax ester sample in a suitable solvent (e.g., hexane, toluene) to ensure homogeneity.[1][14]
-
GC Instrumentation and Conditions:
-
Injector: Use a high-temperature injector, with a temperature set around 390°C.[14]
-
Column: Employ a high-temperature stable capillary column (e.g., DB-1HT, DB-5HT).[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C), then ramp up to a high final temperature (e.g., 390°C) to elute the high molecular weight compounds.[14]
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. The detector temperature should also be high (e.g., 390°C).[14]
-
-
Data Analysis: Identify individual wax esters by comparing their retention times to those of known standards or by interpreting their mass spectra.[2] Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from standards.[2]
Protocol 3: HPLC-ELSD Analysis of Wax Esters
This protocol is based on a method for the analysis of commercial waxes.[10][11]
-
Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent. Gentle heating may be necessary to ensure complete dissolution.[11]
-
HPLC Instrumentation and Conditions:
-
Column: A C30 reverse-phase column is recommended for good separation of complex mixtures.[10][11]
-
Mobile Phase: A gradient of methanol and chloroform is often effective.[10][11]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-volatile analytes like wax esters.[11]
-
-
Calibration: Prepare calibration standards of a representative wax ester over the desired concentration range to generate a calibration curve for quantification.[11]
Visualizations
Caption: A general workflow for the extraction, purification, and analysis of wax esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial wax synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nva.sikt.no [nva.sikt.no]
- 16. researchgate.net [researchgate.net]
Calibration strategies for accurate quantification of fatty acid esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibration strategies for the accurate quantification of fatty acid esters, primarily as their methyl esters (FAMEs), using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids necessary for GC analysis?
A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column.[1] This interaction can lead to poor peak shape, such as tailing, and inaccurate quantification.[2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point, degree of unsaturation, and molecular geometry.[1]
Q2: What is the most common derivatization method for fatty acids?
A2: The most common derivatization technique is esterification to form FAMEs.[1] Acid-catalyzed esterification using reagents like boron trifluoride (BF₃) in methanol (B129727) is a widely used method.[2][3] This technique is effective but can be sensitive to moisture.[2][3] Other methods include base-catalyzed transesterification and silylation, which creates trimethylsilyl (B98337) (TMS) esters.[1][2]
Q3: What is the difference between an external and an internal standard calibration?
A3: An external standard calibration involves creating a calibration curve by analyzing a series of standards of known concentrations of the analyte of interest, separate from the unknown samples. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve.
An internal standard (IS) calibration involves adding a known amount of a compound (the internal standard) to all samples, calibration standards, and blanks.[4] The calibration curve is generated by plotting the ratio of the analyte response to the IS response against the concentration of the analyte. The use of an internal standard helps to correct for variations in sample injection volume, and potential sample loss during preparation.[4][5]
Q4: How do I choose an appropriate internal standard?
A4: An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples.[6] For FAME analysis, odd-chain fatty acids or their esters, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are commonly used because they are rare in most biological samples.[5][6] Isotope-labeled versions of the analytes are considered the gold standard for internal standards as they have nearly identical chemical and physical properties to the analyte.[4][7]
Q5: What are matrix effects and how can they affect my results?
A5: Matrix effects are the alteration of an analyte's ionization efficiency (in MS) or detector response due to the presence of co-eluting, undetected components from the sample matrix.[8][9] These effects can lead to either signal suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[8][9] In lipid analysis, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI) for LC-MS.[10] While GC-MS is also susceptible to matrix effects, they can be mitigated through proper sample preparation and calibration strategies.[9][11]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of fatty acid esters.
Problem: Poor linearity (R² < 0.99) in my calibration curve.
-
Possible Cause: Inappropriate concentration range for the standards.
-
Solution: Ensure your calibration standards bracket the expected concentration of your analytes. You may need to prepare a wider or narrower range of concentrations. Linearity is often observed for sample amounts in the range of 10-35 mg of oil.
-
-
Possible Cause: Detector saturation.
-
Solution: If the curve flattens at high concentrations, your detector may be saturated. Dilute your higher concentration standards and your samples.
-
-
Possible Cause: Inconsistent derivatization.
Problem: High variability between replicate injections.
-
Possible Cause: Inconsistent injection volume.
-
Solution: Use an autosampler for precise and reproducible injections. If using manual injection, ensure a consistent technique.
-
-
Possible Cause: Sample degradation.
-
Solution: FAMEs are generally stable, but polyunsaturated fatty acids can be susceptible to oxidation. Store samples and standards at low temperatures and in sealed vials.
-
-
Possible Cause: Inhomogeneous sample.
-
Solution: Ensure your samples and standards are thoroughly mixed before injection.
-
Problem: Co-elution of analytes and internal standard.
-
Possible Cause: Inappropriate internal standard.
-
Solution: Choose an internal standard that elutes in a clean region of the chromatogram, away from your analytes of interest.
-
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Optimize the GC temperature program (oven ramp rate) to improve the separation of peaks. Adjusting the carrier gas flow rate can also enhance resolution.
-
Problem: Low recovery of fatty acid esters.
-
Possible Cause: Incomplete extraction from the sample matrix.
-
Solution: Optimize your extraction procedure. For complex matrices, a multi-step extraction may be necessary.
-
-
Possible Cause: Incomplete derivatization.
-
Solution: As mentioned previously, ensure your derivatization reaction is complete. Test different derivatization reagents or reaction conditions.
-
-
Possible Cause: Adsorption of analytes to vials or instrument components.
-
Solution: Use deactivated glass vials and liners to minimize active sites where analytes can adsorb.
-
Experimental Protocols
Protocol 1: Preparation of External Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of a certified FAME standard (e.g., a 37-component FAME mix). Dissolve it in a suitable solvent (e.g., hexane (B92381) or heptane) to create a concentrated stock solution.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five calibration standards with different concentrations. The concentration range should cover the expected concentration of the analytes in your samples.[12][13]
-
Analysis: Inject each calibration standard into the GC or GC-MS system.
-
Calibration Curve Construction: Plot the peak area (or height) of each FAME against its corresponding concentration. Perform a linear regression to obtain the equation of the line and the coefficient of determination (R²). A linearity criterion is typically an R² value above 0.99.[13]
Protocol 2: Preparation of Internal Standard Calibration Standards
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., methyl heptadecanoate) at a known concentration.
-
Spiking: Add a constant, known amount of the internal standard stock solution to each of your external calibration standards and to your unknown samples.[14]
-
Analysis: Inject the spiked standards and samples into the GC or GC-MS system.
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
Protocol 3: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol is a general guideline and may need to be optimized for specific sample types.
-
Sample Preparation: Place 1-25 mg of your sample (e.g., extracted lipids) into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must first be evaporated to dryness.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the sample.
-
Reaction: Tightly cap the tube and heat it at 60-100°C for 5-60 minutes in a water bath or heating block.[1][2] The optimal time and temperature may need to be determined empirically.[1]
-
Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent like hexane or heptane.[1]
-
Phase Separation: Shake the tube vigorously to partition the FAMEs into the organic (upper) layer.[1] Centrifuge briefly to aid in phase separation.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial for analysis.
Quantitative Data Summary
Table 1: Comparison of Calibration Strategies
| Calibration Strategy | Advantages | Disadvantages | Best Suited For |
| External Standard | Simple to prepare and analyze. | Prone to errors from injection volume variability and sample loss during preparation. | Simple matrices with minimal sample preparation. |
| Internal Standard | Corrects for variations in injection volume and sample loss, improving accuracy and precision.[4] | Requires a suitable internal standard that does not co-elute with analytes. Can be more complex to prepare. | Complex matrices and multi-step sample preparation procedures.[5] |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a blank matrix similar to the sample.[9] | Requires a representative blank matrix which may not always be available. | Analyses where significant matrix effects are expected.[8] |
| Standard Addition | Corrects for matrix effects by adding known amounts of the standard to the sample itself.[11] | Time-consuming as each sample requires multiple analyses. | Complex and variable matrices where a blank matrix is not available. |
Table 2: Common Internal Standards for FAME Analysis
| Internal Standard | Chemical Formula | Common Applications | Considerations |
| Methyl Heptadecanoate | C₁₈H₃₆O₂ | General FAME quantification in biological and food samples. | Ensure it is not naturally present in your samples.[6] |
| Methyl Nonadecanoate | C₂₀H₄₀O₂ | Alternative to C17:0, used in similar applications. | Check for potential co-elution with other FAMEs. |
| Isotope-Labeled Fatty Acids | e.g., ¹³C-Palmitic Acid | Gold standard for accuracy, especially in complex matrices for MS-based methods.[4][7] | Can be expensive and not always commercially available for all fatty acids.[7] |
Visualizations
Caption: Experimental workflow for fatty acid ester quantification.
Caption: Troubleshooting flowchart for quantification issues.
Caption: Comparison of external and internal standard calibration workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. bandersnatch.ca [bandersnatch.ca]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Wax Esters in Human Skin Lipids: The Predominance of Sapienic Acid Esters Versus Other Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the wax ester composition of human skin surface lipids. It focuses on the contrast between the quantitatively significant, endogenously synthesized wax esters, such as those containing sapienic acid, and other potential but less prevalent species like linolenyl myristate. Experimental data and methodologies are presented to offer a comprehensive overview for researchers in dermatology, cosmetology, and pharmacology.
Introduction to Skin Surface Lipids and Wax Esters
Human skin is covered by a lipid film, a complex mixture derived from two primary sources: sebaceous glands (sebum) and the epidermis (stratum corneum lipids). Sebum is particularly rich in non-polar lipids, including triglycerides, squalene, and wax esters.[1] Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, constitute approximately 25-26% of human sebum.[2][3] These molecules are not found elsewhere in the human body and play a crucial role in skin protection, forming a hydrophobic barrier that prevents moisture loss and exhibits antimicrobial properties.[1][4]
Comparative Composition of Sebaceous Wax Esters
Detailed lipidomic analyses have revealed that the composition of human sebaceous wax esters is highly specific and not a random assortment of available fatty acids and alcohols. A key finding is the prevalence of fatty acids that are unique to the human sebaceous gland.
Key Findings:
-
This compound , an ester of α-linolenic acid (18:3) and myristyl alcohol (14:0), is not reported as a significant component of human skin wax esters in major lipidomic studies. While its constituent parts, linolenic acid (an essential fatty acid from diet) and myristic acid, are present in the skin in various forms, their combination as a major wax ester is not evident.
-
The dominant fatty acids found in human wax esters are products of unique sebaceous gland biochemistry. The most notable is sapienic acid (16:1Δ6) , which is the single most abundant fatty acid in sebum.
-
Sapienic acid is synthesized from palmitic acid (16:0) by the enzyme Δ6-desaturase. This enzyme's activity in sebocytes is a key step that defines the unique composition of human sebum.
-
Other significant fatty acids esterified into wax esters include palmitic acid (16:0), sebaleic acid (18:2Δ5,8 - an elongation product of sapienic acid), and oleic acid (18:1).
-
The fatty alcohol components are also diverse, with common moieties including C14:0, C17:0, and C20:0 alcohols.
The following table summarizes the general composition of human sebum and the specific fatty acid constituents of the wax ester fraction.
Table 1: General Composition of Human Sebum Lipids
| Lipid Class | Approximate Percentage (%) | Reference |
| Triglycerides & Free Fatty Acids | 57.5 | |
| Wax Esters | 26.0 | |
| Squalene | 12.0 | |
| Cholesterol & Cholesterol Esters | 4.5 |
Table 2: Predominant Fatty Acid Moieties in Human Sebaceous Wax Esters
| Fatty Acid Moiety | Common Name | Typical Chain Structure | Significance in Wax Esters | Reference |
| cis-6-Hexadecenoic acid | Sapienic Acid | 16:1Δ6 | Most abundant fatty acid; unique to human sebum. | |
| Hexadecanoic acid | Palmitic Acid | 16:0 | Precursor to Sapienic Acid and highly incorporated. | |
| 5,8-Octadecadienoic acid | Sebaleic Acid | 18:2Δ5,8 | Elongation/desaturation product of Sapienic Acid. | |
| cis-9-Octadecenoic acid | Oleic Acid | 18:1Δ9 | Common monounsaturated fatty acid. | |
| Pentadecanoic acid | Pentadecanoic Acid | 15:0 | An abundant odd-chain fatty acid. | |
| Octadecadienoic acid | Linoleic Acid | 18:2Δ9,12 | Essential fatty acid; levels are lower in acne patients. |
Functional Role Comparison
The specific composition of human wax esters is directly linked to their function on the skin.
-
Dominant Wax Esters (Sapienate-rich): The prevalence of sapienic acid is highly significant. Sapienic acid possesses potent antimicrobial activity , particularly against pathogenic bacteria like Staphylococcus aureus. This intrinsic antimicrobial property of sebum is a key part of the skin's innate defense system. The unique structure of these esters contributes to the physical properties of the skin barrier, helping to maintain flexibility and prevent excessive water loss.
-
This compound (Hypothetical/Trace): As a derivative of α-linolenic acid (an omega-3 fatty acid), any trace amounts of linolenyl esters could theoretically contribute to modulating inflammatory responses. However, given its apparent low-to-absent concentration, this role is likely fulfilled by other lipid mediators. The primary route for essential fatty acids like linoleic and linolenic acid to impact skin health is through their incorporation into epidermal ceramides, which are critical for barrier integrity, rather than sebaceous wax esters. A deficiency in linoleic acid, for instance, has been linked to follicular hyperkeratosis and is observed in acne patients.
Biosynthesis Pathway of Dominant Wax Esters
The diagram below illustrates the key enzymatic step responsible for the unique fatty acid profile of human sebum, which dictates the composition of the most abundant wax esters.
Caption: Biosynthesis of unique fatty acids in human sebaceous glands.
Experimental Protocols
The analysis of skin surface lipids, including wax esters, requires specialized methodologies to ensure accurate identification and quantification.
Sample Collection
-
Solvent Scrub: A common method involves defining a specific area of skin (e.g., forehead, back) with a template and washing the area with a solvent like ethanol (B145695) or a hexane/isopropanol mixture to collect the surface lipids.
-
Tape Stripping: This technique uses an adhesive tape to remove successive layers of the stratum corneum. It is particularly useful for analyzing lipids originating from the epidermis but also collects sebaceous lipids present on the surface.
Lipid Extraction
-
The collected sample (solvent wash or tape strips) is subjected to a lipid extraction process, typically using the method of Folch or Bligh & Dyer, which employs a chloroform/methanol solvent system to separate lipids from other materials.
Lipid Analysis and Quantification
-
Thin-Layer Chromatography (TLC): TLC is often used for the initial separation of lipid classes (e.g., separating wax esters from triglycerides, squalene, and free fatty acids).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for detailed analysis. Wax esters are often hydrolyzed (saponified) to release their constituent fatty acids and fatty alcohols. These are then derivatized (e.g., methylated for fatty acids) and analyzed by GC-MS to determine the exact composition and relative abundance of each component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern lipidomic platforms increasingly use LC-MS/MS, which allows for the analysis of intact wax ester molecules without prior hydrolysis, providing information on the specific fatty acid and fatty alcohol pairings.
The workflow for such an analysis is outlined below.
Caption: Experimental workflow for analyzing skin surface wax esters.
Conclusion
The wax ester profile of human skin lipids is a highly specific and functionally optimized mixture, dominated by esters of unique fatty acids like sapienic acid. This composition is a direct result of specialized enzymatic pathways within the sebaceous glands. In contrast, wax esters such as this compound are not significant components. For researchers and drug development professionals, understanding this native composition is critical. Therapeutic and cosmetic interventions aimed at modulating the skin barrier or its microbial environment should consider the role of these dominant, biologically active wax esters rather than focusing on species that are not quantitatively relevant in human skin physiology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 4. PRESENCE OF WAX ESTERS AND SQUALENE IN HUMAN SALIVA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linolenyl Myristate and its Saturated Analogue, Myristyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the unsaturated ester, Linolenyl myristate, and its saturated counterpart, Myristyl myristate. The information presented is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, potential biological activities, and synthesis methodologies.
Physicochemical Properties
| Property | This compound (Inferred/Predicted) | Myristyl Myristate (Documented) |
| Molecular Formula | C32H58O2 | C28H56O2 |
| Molecular Weight | 474.80 g/mol | 424.74 g/mol |
| Appearance | Likely a colorless to pale yellow liquid | White to yellowish waxy solid |
| Melting Point | Significantly lower than its saturated analogue, likely below room temperature | Approximately 37.4 - 55°C |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water | Soluble in mineral oil; insoluble in water, ethanol, and glycerol |
| CAS Number | 2692623-55-3 | 3234-85-3 |
Biological Activity and Potential Applications
Myristyl myristate is primarily utilized for its emollient and opacifying properties in topical formulations, where it enhances skin feel and product texture. It is considered safe for cosmetic use, with studies showing it to be non-irritating and non-sensitizing, although it may be comedogenic.
Direct experimental data on the biological activity of this compound is lacking. However, the presence of the polyunsaturated linolenyl group suggests potential for bioactivity not present in its saturated counterpart. Unsaturated fatty acids and their esters have been reported to possess antimicrobial and antioxidant properties. Specifically, linolenic acid has been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. This suggests that this compound could be investigated for similar antimicrobial effects. Furthermore, unsaturated fatty acids are known to have antioxidant capabilities, which could translate to this compound.
| Feature | This compound (Potential) | Myristyl Myristate (Established) |
| Primary Function | Potential for antimicrobial and antioxidant activity. May also act as an emollient. | Emollient, texture enhancer, opacifier in cosmetics and pharmaceuticals. |
| Antimicrobial Activity | Inferred from the known activity of unsaturated fatty acids. | Not a primary function. |
| Antioxidant Activity | Inferred from the known activity of unsaturated fatty acids. | Not a primary function. |
| Safety Profile | Not established. Potential for oxidation due to unsaturation. | Generally considered safe, non-irritating, and non-sensitizing. May be comedogenic. |
Synthesis and Experimental Protocols
Both this compound and Myristyl myristate can be synthesized via the esterification of myristic acid with the corresponding alcohol (linolenyl alcohol or myristyl alcohol). Lipase-catalyzed synthesis is a common and "green" method for producing such esters.
General Protocol for Lipase-Catalyzed Ester Synthesis
This protocol provides a general framework for the synthesis of both esters. Optimization of parameters such as temperature, substrate molar ratio, and enzyme concentration would be necessary for maximizing yield.
Materials:
-
Myristic Acid
-
Linolenyl Alcohol or Myristyl Alcohol
-
Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica)
-
Organic Solvent (e.g., n-hexane, or solvent-free system)
-
Molecular sieves (for water removal)
Procedure:
-
Dissolve myristic acid and the respective alcohol (linolenyl or myristyl alcohol) in the chosen organic solvent in a sealed reaction vessel. A typical molar ratio of acid to alcohol is 1:1, but can be varied.
-
Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 1-10% w/w).
-
If not a solvent-free system, add molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring or shaking.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.
-
Purify the resulting ester by removing the solvent under reduced pressure and potentially using column chromatography to remove any unreacted starting materials.
Visualizing the Comparison
To further illustrate the relationship between these compounds and their synthesis, the following diagrams are provided.
Caption: General synthesis pathway for this compound and Myristyl myristate.
Caption: Key property differences between this compound and Myristyl myristate.
Caption: A generalized workflow for the lipase-catalyzed synthesis of myristate esters.
References
Validating the Identification of Linolenyl Myristate in Natural Extracts: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and validation of bioactive compounds within complex natural extracts is a cornerstone of drug discovery and development. Linolenyl myristate, a wax ester composed of α-linolenic acid and myristic acid, presents a unique analytical challenge due to its structural similarity to other lipid species. This guide provides a comparative overview of key analytical techniques for the robust validation of this compound in natural extracts, supported by experimental protocols and data.
Introduction
The identification of lipid molecules such as this compound in natural extracts is complicated by the presence of a vast array of structurally related compounds.[1][2][3] The choice of analytical methodology is therefore critical to ensure unambiguous identification and accurate quantification. This guide compares the most effective and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the structural information it provides.[2][4]
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical technique is contingent on the specific research question, the complexity of the natural extract, and the available instrumentation. The following table summarizes the performance of GC-MS, HPLC-MS, and NMR spectroscopy for the validation of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Separation of compounds based on polarity, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Sample Derivatization | Typically required (e.g., transesterification to Fatty Acid Methyl Esters - FAMEs) to increase volatility. | Not always necessary, allowing for the analysis of the intact molecule. | Not required. |
| Sensitivity | Very high, especially with single ion monitoring. | High, with excellent sensitivity in modern instruments. | Lower compared to MS-based techniques. |
| Selectivity/Resolution | High chromatographic resolution for separating complex fatty acid mixtures. | High, with the ability to separate isomers depending on the column and mobile phase. | High spectral resolution, allowing for the distinction of subtle structural differences. |
| Structural Information | Provides molecular weight and characteristic fragmentation patterns for identification. | Provides molecular weight and fragmentation data (MS/MS) for structural confirmation. | Provides detailed information on the molecular structure, including the position of double bonds and ester linkages. |
| Quantitative Accuracy | Good, with the use of internal standards. | Good, with the use of appropriate internal standards. | Excellent for quantification as signal intensity is directly proportional to the number of nuclei. |
| Primary Application | Ideal for profiling and quantifying fatty acids after derivatization. | Suitable for the analysis of a broad range of lipids, including intact wax esters. | Unambiguous structure elucidation and confirmation of novel compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline standard operating procedures for the validation of this compound using GC-MS, HPLC-MS, and NMR spectroscopy.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of fatty acids, but it typically requires a derivatization step to convert them into more volatile esters, such as Fatty Acid Methyl Esters (FAMEs).
1. Lipid Extraction:
-
A modified Folch or Bligh-Dyer method is commonly used for lipid extraction from the natural extract.
-
Homogenize 100 mg of the dried natural extract with a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Add water to induce phase separation and collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
2. Transesterification to FAMEs:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 80°C for 2 hours to facilitate the conversion of fatty acid esters to FAMEs.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, vortex, and centrifuge.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis, such as a biscyanopropyl polysiloxane phase column.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: Compare the retention time and mass spectrum of the peaks with a known standard of this compound (after derivatization) and with mass spectral libraries.
II. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
HPLC-MS allows for the analysis of intact this compound without the need for derivatization, providing direct evidence of its presence.
1. Sample Preparation:
-
Dissolve the crude lipid extract (obtained as in the GC-MS protocol) in a suitable solvent such as a mixture of isopropanol (B130326) and acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC-MS Analysis:
-
HPLC Column: A reverse-phase C18 column is typically used for lipid analysis.
-
Mobile Phase: A gradient elution using a binary solvent system, for example, (A) acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and (B) isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Program: Start with 30% B, increase to 100% B over 40 minutes, hold for 10 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2 mL/min.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Range: Scan from m/z 300 to 1200.
-
MS/MS Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to this compound to obtain characteristic fragment ions.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of compounds in a mixture.
1. Sample Preparation:
-
Dissolve a sufficient amount (typically 5-10 mg) of the purified fraction containing the compound of interest in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion.
-
Experiments: Acquire a suite of 1D and 2D NMR spectra:
-
¹H NMR: Provides information about the different types of protons and their chemical environment.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for connecting the fatty acid and alcohol moieties of the ester.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to piece together the complete structure of this compound and confirm the positions of the double bonds and the ester linkage.
Visualizations
Workflow for Validation
The following diagram illustrates a generalized workflow for the validation of this compound in a natural extract, from initial extraction to final confirmation.
Caption: Workflow for validating this compound identification.
Hypothetical Signaling Pathway
The identification of this compound can be the first step in understanding its biological activity. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, a common area of investigation in drug development.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Cross-validation of HPLC and GC-MS results for wax ester analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of wax esters is paramount for quality control, formulation development, and various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most suitable technique for your specific analytical needs.
The choice between HPLC and GC-MS for wax ester analysis hinges on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, the complexity of the sample matrix, and the desired level of structural information.[1] While both are powerful techniques, they operate on different principles, leading to distinct advantages and limitations.[1]
At a Glance: Key Performance Characteristics
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the quantitative performance of HPLC and GC-MS for wax ester analysis based on available literature. It is important to note that these values are often reported from different studies and may vary based on the specific wax ester, sample matrix, and instrumentation used.
| Feature | GC-MS | HPLC-ELSD/CAD/MS |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by light scattering, charged aerosol detection, or mass spectrometry.[1] |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54.[1][2] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1][2] |
| Sample Preparation | Often requires derivatization to increase volatility, though direct high-temperature analysis is possible.[1][3] | Minimal sample preparation is typically required; usually dissolution in a suitable organic solvent.[1] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, though it can be lower than MS for certain compounds. |
| Linearity | Generally good, with a wide linear range. | The response can be non-linear, especially with ELSD, often requiring a logarithmic or quadratic fit for the calibration curve.[1] |
| Precision | High, with low relative standard deviation (RSD). | Good, with RSD values typically below 15%.[1] |
| Limitations | Potential for thermal degradation of unsaturated or high molecular weight wax esters. Limited to volatile compounds.[1] | Lower sensitivity for semi-volatile compounds. The response is dependent on analyte properties and mobile phase composition.[1] |
Quantitative Performance Comparison
The following table provides a more detailed, though generalized, comparison of the quantitative performance of the two techniques.
| Parameter | HPLC (for Intact Wax Esters) | GC-MS (for Wax Esters/Derivatized Components) | Source(s) |
| Linearity (r²) | > 0.99 (often with non-linear models for ELSD/CAD) | > 0.99 | [4][5] |
| Limit of Detection (LOD) | µg/mL range | Low femtomol range on column | [4][5] |
| Limit of Quantification (LOQ) | µg/mL range | Typically 3x LOD | [4][5] |
| Accuracy (% Recovery) | 80–120% | 90–110% | [5][6] |
| Precision (% RSD) | < 15% | < 10% | [1][4] |
| Analysis Time | 15 - 60 minutes | 15 - 30 minutes | [2][4] |
Experimental Protocols
Detailed and validated experimental protocols are the foundation of reproducible scientific research. Below are representative methodologies for HPLC and GC-MS analysis of wax esters.
High-Performance Liquid Chromatography (HPLC) with UV/ELSD/MS Detection
This method is particularly useful for the analysis of a wide range of wax esters, including those that are thermally labile or of high molecular weight.
1. Sample Preparation:
-
Dissolve the wax ester samples in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v), to a known concentration.[7] Ensure the sample is fully dissolved; gentle heating may be necessary.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1290 HPLC system or equivalent.[8]
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).
-
Column: A C18 or C30 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of methanol and chloroform is often effective.[2] For example, a gradient of mobile phase A (water:acetonitrile 4:6, with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and B (acetonitrile:2-propanol 1:9, with 10 mM ammonium acetate and 0.1% formic acid) can be used.[9]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
ELSD Settings (if applicable): Nebulizer Temperature: 60°C, Drift Tube Temperature: 60°C, Gas Flow (Nitrogen): 2.5 L/min.[1]
3. Calibration:
-
Prepare calibration standards of a representative wax ester over the desired concentration range.
-
Due to the potential non-linear response of detectors like ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and provides detailed structural information, particularly for volatile and thermally stable wax esters. High-temperature GC/MS is necessary for the analysis of higher molecular weight wax esters.[7]
1. Sample Preparation:
-
Dissolve the wax ester sample in a suitable solvent like hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[3]
-
For some applications, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols may be performed to improve volatility and chromatographic performance. However, high-temperature GC allows for the analysis of intact wax esters.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[1]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]
-
Column: A high-temperature capillary column such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.[1][3]
-
Injector: Splitless mode at a high temperature (e.g., 325°C - 390°C).[1][3]
-
Oven Temperature Program: A typical program might be: initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
MS Transfer Line Temperature: 310°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-920.[3]
3. Calibration:
-
Prepare a series of calibration standards of a representative wax ester in the concentration range of interest.
-
Generate a calibration curve by plotting the peak area against the concentration.
Cross-Validation Workflow
The cross-validation of HPLC and GC-MS results is a critical step to ensure the accuracy and reliability of the analytical data. The following diagram illustrates a general workflow for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 6. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Linolenyl Myristate and Its Constituent Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biological activities of fatty acids and their derivatives are of significant interest in the fields of pharmacology and drug development. This guide provides a comparative overview of the known biological activities of the fatty acid ester, linolenyl myristate, and its constituent components: α-linolenic acid and myristic acid. While direct experimental data on the biological effects of this compound is currently limited, this document synthesizes available information on its constituent fatty acids to provide a predictive comparison. We will explore their anti-inflammatory, cytotoxic, and antioxidant properties, supported by available quantitative data and detailed experimental methodologies. This analysis aims to offer a foundational resource for researchers investigating the potential therapeutic applications of these lipid molecules.
Comparative Overview of Biological Activities
The biological effects of this compound can be theoretically inferred from the distinct activities of α-linolenic acid, a polyunsaturated omega-3 fatty acid, and myristic acid, a saturated fatty acid. α-linolenic acid is well-documented for its potent anti-inflammatory properties, while myristic acid has been shown to possess a range of activities, including anti-inflammatory and antimicrobial effects, though its role in cellular signaling is complex.
Anti-Inflammatory Activity
α-Linolenic acid is known to exert significant anti-inflammatory effects by modulating key signaling pathways. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[1] One study identified that α-linolenic acid isolated from Actinidia polygama fruits demonstrated a potent inhibitory effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with a half-maximal inhibitory concentration (IC50) of 8.0 μg/mL.[2] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]
Myristic acid also exhibits anti-inflammatory properties. Research has demonstrated its ability to increase the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[4] Furthermore, myristic acid has been shown to inhibit the NF-κB pathway in LPS-induced microglial cells, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. In vivo studies have reported ED50 values of 62 mg/kg for acute and 77 mg/kg for chronic TPA-induced ear edema in mice.
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Model/Assay | Key Findings | Quantitative Data |
| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | IC50: 8.0 μg/mL |
| Acetic acid-induced vascular permeability (mice) | Inhibition of vascular permeability | 34.2% inhibition at 5 mg/kg, 37.7% at 10 mg/kg | |
| Myristic Acid | LPS-stimulated J774A.1 macrophages | Increased IL-10 production | 58% increase |
| TPA-induced ear edema (acute, mice) | Reduction of edema | ED50: 62 mg/kg | |
| TPA-induced ear edema (chronic, mice) | Reduction of edema | ED50: 77 mg/kg | |
| This compound | - | No direct experimental data available. | - |
Cytotoxic Activity
The cytotoxic potential of fatty acids against cancer cell lines is an area of active research. α-Linolenic acid has demonstrated dose-dependent cytotoxic effects on various cancer cell lines. For instance, in osteosarcoma cells (MG63, 143B, and U2OS), the IC50 values were determined to be 51.69 ± 0.14 μM, 56.93 ± 0.23 μM, and 49.8 ± 0.50 μM, respectively, after 24 hours of treatment. In another study on HT-29 human colorectal cancer cells, the IC50 values for α-linolenic acid were 195 μM at 48 hours and 230 μM at 72 hours. Against ER+MCF-7 breast cancer cells, the IC50 was found to be 17.55 μM.
Data on the cytotoxic activity of myristic acid is less consistent. While some studies suggest potential anticancer properties, others have not observed significant cytotoxic effects. For example, one study reported that myristicin (B1677595), a compound related to myristic acid, did not show cytotoxic activity against a multidrug-resistant ovarian adenocarcinoma cell line, with an IC50 value greater than 1 mM. However, it is important to note that myristicin and myristic acid are different compounds. Commercially available balsam oil containing myristic acid did not show cytotoxic effects on L929 fibroblast and HeLa cell lines.
Table 2: Comparison of Cytotoxic Activity (IC50 Values)
| Compound | Cell Line | Incubation Time | IC50 Value |
| α-Linolenic Acid | MG63 (Osteosarcoma) | 24 h | 51.69 ± 0.14 μM |
| 143B (Osteosarcoma) | 24 h | 56.93 ± 0.23 μM | |
| U2OS (Osteosarcoma) | 24 h | 49.8 ± 0.50 μM | |
| HT-29 (Colorectal Cancer) | 48 h | 195 μM | |
| HT-29 (Colorectal Cancer) | 72 h | 230 μM | |
| ER+MCF-7 (Breast Cancer) | - | 17.55 μM | |
| Myristic Acid | - | - | Limited direct data on cytotoxicity of myristic acid alone. |
| This compound | - | - | No direct experimental data available. |
Antioxidant Activity
α-Linolenic acid has been shown to possess antioxidant properties. Studies have demonstrated its ability to reduce reactive oxygen species (ROS) and malondialdehyde levels in gastric tissue in an indomethacin-induced injury model. It also contributes to increased levels of the antioxidant glutathione (B108866) (GSH). In porcine oocytes under oxidative stress, α-linolenic acid treatment enhanced intracellular GSH levels and reduced ROS levels.
Myristic acid has also been reported to have antioxidant activity. A study on a myristic acid acylated derivative of phloridzin showed good antioxidant capacity in vitro. In vivo studies in mice with high-fat diet-induced obesity indicated that myristic acid supplementation reduced markers of oxidative stress in the liver, as evidenced by decreased TBARS levels and increased total glutathione.
Table 3: Comparison of Antioxidant Activity
| Compound | Model/Assay | Key Findings |
| α-Linolenic Acid | Indomethacin-induced gastric injury (rats) | Reduced ROS and malondialdehyde, increased GSH. |
| Porcine oocytes under oxidative stress | Increased intracellular GSH, decreased ROS. | |
| Purslane extracts | Positive correlation between α-linolenic acid content and antioxidant activity (FRAP and DPPH assays). | |
| Myristic Acid | Myristic acid acylated phloridzin | Good in vitro antioxidant capacity. |
| High-fat diet-induced obesity (mice) | Reduced hepatic oxidative stress markers (TBARS), increased total glutathione. | |
| This compound | - | No direct experimental data available. |
Signaling Pathways
The biological activities of α-linolenic acid and myristic acid are mediated through their influence on key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation and cellular stress responses.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Both α-linolenic acid and myristic acid have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate gene expression. α-Linolenic acid has been shown to inhibit the phosphorylation of MAPKs, contributing to its anti-inflammatory effects.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the biological activities of fatty acids.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the fatty acid solution (e.g., 10 to 200 µM). Include a vehicle control (e.g., DMSO) and an untreated control. Fatty acid solutions are typically prepared by dissolving in a solvent like ethanol (B145695) or DMSO and then complexing with bovine serum albumin (BSA) in the culture medium.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
LPS-Induced Inflammation Assay in Macrophages
This assay is used to evaluate the anti-inflammatory potential of a compound.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of the fatty acid for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 0.1-10 µg/mL.
-
Incubation: Incubate the cells for a designated period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant to measure the levels of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Measure NO production in the supernatant using the Griess reaction assay.
-
Cytokines (e.g., IL-6, TNF-α): Quantify cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cell Lysis and Protein/RNA Extraction: Lyse the cells to extract protein or RNA for further analysis (e.g., Western blot for iNOS/COX-2 protein expression or RT-qPCR for gene expression).
-
Data Analysis: Compare the levels of inflammatory markers in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking, a theoretical comparison based on its constituent fatty acids, α-linolenic acid and myristic acid, suggests potential for significant biological effects. The well-established anti-inflammatory properties of α-linolenic acid, mediated through the NF-κB and MAPK pathways, and the multifaceted activities of myristic acid, point towards the possibility of this compound possessing anti-inflammatory and potentially other biological activities. The esterification of these two fatty acids may lead to a novel molecule with unique pharmacokinetic and pharmacodynamic properties, warranting further investigation. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this compound and similar fatty acid esters. Future studies should focus on the direct evaluation of this compound in relevant in vitro and in vivo models to validate these theoretical considerations.
References
- 1. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Linolenyl Myristate Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of lipid isomers is a critical challenge in lipidomics and drug development. Subtle differences in the arrangement of acyl chains or the position of double bonds can lead to significant variations in physicochemical properties and biological activity. This guide provides a comparative overview of key analytical techniques for the structural elucidation of linolenyl myristate isomers, offering insights into their respective strengths and limitations.
This compound is a wax ester composed of linolenic acid (an 18-carbon polyunsaturated fatty acid) and myristic acid (a 14-carbon saturated fatty acid). Its isomers primarily include:
-
Regioisomers:
-
This compound (Myristic acid esterified to linolenyl alcohol)
-
Myristoyl Linolenate (Linolenic acid esterified to myristyl alcohol)
-
-
Positional Isomers: Isomers of the linolenyl moiety where the double bonds are in different positions (e.g., α-linolenyl vs. γ-linolenyl).
-
Geometric Isomers: cis/trans configurations of the double bonds.
This guide focuses on the analytical techniques best suited to differentiate these isomers, presenting hypothetical yet representative data based on established scientific principles.
Methodology Comparison: GC-MS, LC-MS/MS, and NMR Spectroscopy
The selection of an analytical technique for isomer elucidation depends on the specific isomeric features to be resolved. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer unique advantages.
Workflow for Isomer Synthesis and Analysis
To conduct a comparative analysis, the synthesis of the specific isomers is the first crucial step. The following workflow outlines the general procedure from synthesis to analysis.
Caption: General workflow for the synthesis and structural analysis of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For wax esters, high-temperature GC is employed. The separation is based on the boiling point and polarity of the compounds, while the mass spectrometer provides fragmentation patterns that offer structural information.
Experimental Protocol: High-Temperature GC-MS
-
Sample Preparation: Dissolve 1 mg of the wax ester isomer in 1 mL of hexane (B92381) or toluene.
-
Injection: Inject 1 µL of the sample into the GC.
-
GC Conditions:
-
Column: DB-1HT (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent high-temperature column.
-
Injector Temperature: 340°C.
-
Oven Program: Start at 150°C, ramp to 380°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Comparative Data (Predicted)
| Isomer | Predicted Retention Time (min) | Key Diagnostic Ions (m/z) | Interpretation of Fragmentation |
| This compound | Lower | [M]+• (weak), fragments from linolenyl alcohol, 209 (myristoyl acylium ion) | The prominent myristoyl fragment is diagnostic for the acid moiety. |
| Myristoyl Linolenate | Higher | [M]+• (weak), fragments from myristyl alcohol, 261 (linolenoyl acylium ion) | The linolenoyl fragment is diagnostic for the acid moiety. |
| Positional Isomers | Similar | Similar fragmentation patterns | GC-MS is generally poor at distinguishing double bond positional isomers without derivatization. |
Key Insight: GC-MS is highly effective at distinguishing regioisomers of wax esters based on the characteristic fragmentation of the ester linkage, which reveals the fatty acid and fatty alcohol components.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for the analysis of less volatile and thermally labile molecules like long-chain wax esters. Reversed-phase LC separates isomers based on their polarity, and tandem MS provides detailed structural information through controlled fragmentation.
Experimental Protocol: Reversed-Phase LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of the wax ester isomer in 1 mL of isopropanol/acetonitrile (1:1, v/v).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start at 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion Selection: Select the [M+NH₄]⁺ adduct.
-
Collision Energy: Optimized for fragmentation of the ester bond and cleavage along the fatty acid chain.
-
Comparative Data (Predicted)
| Isomer | Predicted Elution Order | Precursor Ion [M+NH₄]⁺ | Key Diagnostic Fragment Ions | Interpretation of Fragmentation |
| This compound | Earlier | 506.5 | Loss of myristic acid, fragments of linolenyl alcohol | Fragmentation pattern confirms the identity of the fatty acid and alcohol moieties. |
| Myristoyl Linolenate | Later | 506.5 | Loss of linolenic acid, fragments of myristyl alcohol | Differentiates from the regioisomer by the neutral loss and remaining charged fragment. |
| Positional Isomers | May co-elute | 506.5 | Specific fragments from cleavage at double bonds (requires specialized techniques like OzID or Paternò–Büchi reaction) | Standard CID may not be sufficient. Advanced fragmentation or derivatization is needed to pinpoint double bond locations. |
Key Insight: LC-MS/MS can effectively separate and identify regioisomers.[3][4] The differentiation of double bond positional isomers is more challenging and often requires specialized fragmentation techniques or chemical derivatization to yield diagnostic ions.[5]
Workflow for Distinguishing Positional Isomers by MS
Caption: Workflow for the differentiation of double bond positional isomers using derivatization-assisted LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are invaluable for the unambiguous structural elucidation of isomers without the need for reference standards of every isomer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more.
-
Technique: Proton-decoupled for simplicity and quantitative analysis with inverse-gated decoupling.
-
Comparative Data (Predicted Chemical Shifts in CDCl₃)
| Feature | Isomer | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Interpretation |
| Ester Linkage | This compound | ~4.05 (t, -CH₂-O-C=O) | ~64.5 (-CH₂-O-C=O), ~174.0 (C=O) | Chemical shifts of the methylene (B1212753) group adjacent to the ester oxygen are characteristic. |
| Myristoyl Linolenate | ~4.05 (t, -CH₂-O-C=O) | ~64.5 (-CH₂-O-C=O), ~173.5 (C=O) | Subtle differences in the carbonyl carbon shift may be observed. | |
| α-Methylene to C=O | This compound | ~2.28 (t, -CH₂-C=O) | ~34.5 (-CH₂-C=O) | Protons and carbons alpha to the carbonyl group are deshielded. |
| Myristoyl Linolenate | ~2.30 (t, -CH₂-C=O) | ~34.2 (-CH₂-C=O) | Similar to the regioisomer, but slight variations are possible. | |
| Olefinic Protons | Both | ~5.34 (m) | ~127-132 | Complex multiplet for the six double bond protons of the linolenyl moiety. |
| Bis-allylic Protons | Both | ~2.80 (t) | ~25.6 | Diagnostic for the two -CH₂- groups between the double bonds in the linolenyl chain. |
| Terminal Methyl | Both | ~0.97 (t, linolenyl), ~0.88 (t, myristyl) | ~14.1 (linolenyl), ~14.3 (myristyl) | The terminal methyl of the linolenyl chain is slightly downfield due to the nearby double bond. |
Key Insight: NMR spectroscopy, particularly ¹³C NMR, can provide definitive structural information to distinguish regioisomers by examining the chemical shifts of the carbons in the ester linkage and the alpha-carbons to the carbonyl group.[5] Positional isomers of the double bonds can also be differentiated by detailed analysis of the olefinic and allylic regions in high-field NMR spectra.[6]
Conclusion and Recommendations
The structural elucidation of this compound isomers requires a multi-faceted analytical approach.
-
For distinguishing regioisomers (this compound vs. Myristoyl Linolenate):
-
GC-MS is a robust and straightforward method, providing clear diagnostic fragment ions for the acid and alcohol moieties.
-
LC-MS/MS offers excellent separation and confirmatory fragmentation data.
-
NMR Spectroscopy provides unambiguous structural confirmation.
-
-
For distinguishing double bond positional isomers:
-
Specialized LC-MS/MS techniques involving chemical derivatization (e.g., epoxidation) or advanced fragmentation methods (e.g., OzID) are necessary to generate fragments that are indicative of the double bond positions.
-
High-field NMR Spectroscopy can resolve subtle differences in the chemical shifts of the olefinic and allylic protons and carbons, allowing for the definitive assignment of double bond locations.
-
For a comprehensive and unambiguous structural characterization of novel this compound isomers, it is recommended to use a combination of these techniques. Initial screening and regioisomer identification can be efficiently performed using GC-MS or LC-MS/MS, followed by definitive structural confirmation and positional isomer analysis using high-field NMR spectroscopy.
References
- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
A Comparative Guide to Isotopic Labeling vs. Click Chemistry for Metabolic Tracing of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The study of fatty acid metabolism is paramount to understanding a host of physiological and pathological states. Precisely tracking the metabolic fate of fatty acids provides invaluable insights into cellular energy homeostasis, lipid signaling, and the progression of diseases such as metabolic syndrome, cardiovascular disorders, and cancer. This guide offers an objective comparison of two powerful techniques for tracing fatty acid metabolism: stable isotope labeling and click chemistry.
While the specific wax ester linolenyl myristate is not a common subject of metabolic tracing studies, its constituent fatty acids—alpha-linolenic acid and myristic acid—are of significant biological interest. This guide will, therefore, focus on the principles and applications of tracing these individual fatty acids, providing a framework applicable to a broad range of lipid molecules.
Methodology Comparison: Stable Isotope Labeling vs. Click Chemistry
The choice of tracing methodology hinges on the specific research question, available instrumentation, and the desired level of detail. Stable isotope labeling is considered the "gold standard" for its ability to provide quantitative flux analysis without significantly perturbing the biological system.[1] Click chemistry, a newer entrant, offers exceptional sensitivity and is well-suited for high-throughput screening and visualization applications.
| Feature | Stable Isotope Labeling (e.g., ¹³C, ²H) | Click Chemistry (e.g., Alkyne Analogs) |
| Principle | Incorporation of "heavy" isotopes into fatty acids, which are then traced by mass spectrometry. | Incorporation of a fatty acid analog with a bioorthogonal handle (e.g., an alkyne), followed by covalent reaction with a reporter molecule. |
| Detection Method | Mass Spectrometry (MS), Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS). | Fluorescence microscopy, flow cytometry, mass spectrometry (after derivatization). |
| Primary Application | Quantitative metabolic flux analysis, determining rates of synthesis, oxidation, and incorporation into complex lipids.[2] | Visualization of lipid localization, high-throughput screening of metabolic changes, identification of lipid-protein interactions. |
| Advantages | - Physiologically non-perturbative. - Provides quantitative kinetic data. - Traces the fate of the entire molecule. | - High sensitivity and specificity. - Amenable to high-throughput applications. - Enables spatial resolution through imaging.[3][4] |
| Limitations | - Requires sophisticated and expensive mass spectrometry equipment. - Data analysis can be complex. | - The bulky tag might alter the metabolism of the fatty acid analog. - Does not directly quantify metabolic rates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for tracing fatty acid metabolism using stable isotope labeling and click chemistry.
Protocol 1: Stable Isotope Labeling and Metabolic Flux Analysis of ¹³C-Linolenic Acid in Cultured Cells
This protocol outlines the steps for tracing the metabolism of ¹³C-labeled alpha-linolenic acid in a cell culture model.
1. Materials:
-
[U-¹³C]-alpha-linolenic acid
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing a known concentration of [U-¹³C]-alpha-linolenic acid complexed to fatty acid-free bovine serum albumin (BSA). The incubation time will depend on the metabolic pathway of interest and can range from minutes to hours.
-
Metabolite Extraction: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity. Lyse the cells and extract total lipids using a solvent system such as a 2:1 chloroform:methanol mixture.
-
Sample Preparation for GC-MS: Saponify the lipid extract to release the fatty acids and derivatize them to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the mass shift in the fragments of linolenic acid and its metabolic products due to the incorporation of ¹³C.
-
Data Analysis: Quantify the abundance of labeled and unlabeled fatty acids and their metabolites. Use this data to calculate metabolic flux rates through various pathways.[5]
Protocol 2: Click Chemistry-Based Visualization of Myristic Acid Uptake and Localization
This protocol describes the use of an alkyne analog of myristic acid to visualize its incorporation into cellular structures.
1. Materials:
-
Alkyne-functionalized myristic acid analog (e.g., 13-tetradecynoic acid)
-
Cell culture medium and supplements
-
Cultured cells of interest
-
Fixative (e.g., paraformaldehyde)
-
Click chemistry reaction cocktail (containing a fluorescent azide (B81097), copper(I) catalyst, and a ligand)
-
Fluorescence microscope
2. Procedure:
-
Cell Culture and Labeling: Culture cells on coverslips suitable for microscopy. Incubate the cells with the alkyne-myristic acid analog in the culture medium. The optimal concentration and incubation time should be determined empirically to ensure sufficient labeling without cytotoxicity.
-
Cell Fixation and Permeabilization: After labeling, wash the cells with PBS and fix them with a suitable fixative. Permeabilize the cell membranes with a detergent like Triton X-100 to allow entry of the click chemistry reagents.
-
Click Reaction: Perform the click reaction by incubating the fixed and permeabilized cells with the click chemistry cocktail. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction will covalently link the fluorescent azide to the alkyne-labeled myristic acid incorporated into cellular lipids.
-
Imaging: Wash the cells to remove excess reagents and mount the coverslips on microscope slides. Visualize the localization of the labeled myristic acid using a fluorescence microscope.
Visualization of Metabolic Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is essential for a clear understanding of the data.
Metabolic Fate of Alpha-Linolenic Acid and Myristic Acid
Alpha-Linolenic Acid (ALA) , an essential omega-3 fatty acid, is primarily obtained from plant sources. Upon entering the cell, ALA can undergo several metabolic transformations. A significant portion is directed towards β-oxidation for energy production. Alternatively, ALA serves as a precursor for the synthesis of longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions. However, the conversion of ALA to EPA and subsequently to DHA is relatively inefficient in humans.
Myristic Acid , a saturated fatty acid, can be synthesized de novo or obtained from the diet. In the cell, it is activated to myristoyl-CoA. This activated form can then be elongated to longer-chain fatty acids like palmitic acid. Myristoyl-CoA is also a substrate for incorporation into complex lipids, such as triglycerides and phospholipids, and for the N-myristoylation of proteins, a modification crucial for protein targeting and function. Similar to other fatty acids, myristic acid can also undergo β-oxidation to generate ATP.
Conclusion
Both stable isotope labeling and click chemistry are powerful methodologies for investigating the intricate world of fatty acid metabolism. Stable isotope labeling excels in providing quantitative data on metabolic fluxes, making it the method of choice for detailed kinetic studies. Click chemistry, with its high sensitivity and amenability to imaging, offers a complementary approach for visualizing lipid trafficking and for high-throughput applications. The selection of the most appropriate technique will ultimately be guided by the specific biological question being addressed. As technologies continue to advance, the synergistic use of these two approaches holds great promise for unraveling the complexities of lipid metabolism in health and disease.
References
- 1. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of Wax Esters in Biological Samples: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the quantitative presence of wax esters, a class of neutral lipids, across various biological samples. While the initial focus of this inquiry was on Linolenyl myristate, a specific wax ester, a comprehensive literature review revealed a lack of quantitative data for this particular molecule in biological matrices. Therefore, this guide will focus on the broader class of wax esters, providing available quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic pathway and analytical workflow. This information is intended to support researchers in the fields of lipidomics, drug development, and diagnostics.
Quantitative Data on Wax Esters in Biological Samples
Wax esters are found in various human and animal tissues and secretions, playing roles in skin barrier function, lubrication, and energy storage. The concentration of wax esters can vary significantly depending on the biological sample. Below is a summary of available quantitative data.
| Biological Sample | Analyte | Concentration/Abundance | Method of Quantification |
| Human Meibum | Total Wax Esters | ~41% (wt/wt) of meibum | Gas-Liquid Chromatography-Ion Trap Mass Spectrometry (GLC-ITMS)[1] |
| Human Meibum | Cholesteryl Esters to Wax Esters Molar Ratio | ~0.5:1 | Not specified[2] |
| Human Sebum | Wax Monoesters | ~25% of total sebum lipids | Not specified[3] |
| Human Skin Surface Lipids | Wax Esters | A marked decrease observed after isotretinoin (B22099) treatment | Not specified[4] |
| Human Plasma/Serum | Wax Esters | Detected and quantifiable | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6] |
| Mammalian Tissues | Wax Esters | Present and quantifiable | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS[5][6] |
| Cell Lines | Wax Esters | Present and quantifiable | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS[5][7] |
Experimental Protocols for Wax Ester Quantification
The accurate quantification of wax esters in biological samples primarily relies on chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For wax esters, high-temperature GC-MS is often employed.
a. Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v). For liquid samples like plasma or serum, a similar extraction is performed.
-
Add an internal standard (e.g., a wax ester with an odd-chain fatty acid or alcohol not present in the sample) to the extraction solvent for accurate quantification.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent suitable for GC injection (e.g., hexane (B92381) or toluene).
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[8]
-
Column: A high-temperature capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is suitable for separating intact wax esters.[8]
-
Injector Temperature: 300°C.[1]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), followed by a temperature ramp (e.g., 10°C/min) to a final temperature that allows for the elution of high molecular weight wax esters (e.g., 350°C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Ionization Mode: Electron Ionization (EI) is commonly used.[1]
-
Mass Analyzer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification of specific wax esters.
c. Data Analysis:
-
Identify wax esters based on their retention times and mass spectra, by comparison with authentic standards or spectral libraries.
-
Quantify the individual wax esters by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.
-
Generate a calibration curve using a series of standard solutions of known concentrations to determine the absolute concentration of the wax esters in the sample.
Quantification of Wax Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method suitable for the analysis of a wide range of lipids, including those that are not amenable to GC-MS due to low volatility or thermal instability.
a. Sample Preparation (Lipid Extraction): The lipid extraction procedure is similar to that described for GC-MS analysis. A biphasic extraction using methyl tert-butyl ether (MTBE), methanol, and water is also a common and effective method for extracting lipids from plasma.[9]
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[9]
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent 6550 iFunnel Q-TOF MS) is used.[9]
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is typically used for the separation of wax esters.[9]
-
Mobile Phases: A gradient elution is employed, typically with a polar mobile phase (e.g., acetonitrile/water with additives like ammonium (B1175870) formate) and a non-polar mobile phase (e.g., isopropanol/acetonitrile).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is often preferred for its soft ionization, which keeps the wax ester molecules intact.
-
Mass Analyzer: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. In MRM, a specific precursor ion (the intact wax ester) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.
c. Data Analysis:
-
Optimize the MRM transitions (precursor ion -> product ion) for each wax ester of interest using authentic standards.
-
Identify and quantify the wax esters in the sample by monitoring their specific MRM transitions and comparing their peak areas to that of an internal standard.
-
Use a calibration curve generated from standard solutions to determine the absolute concentrations.
Visualizations
To further aid in the understanding of wax ester biology and analysis, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
A Researcher's Guide to the Identification of Wax Esters in Invertebrates
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common analytical techniques for the identification and quantification of wax esters in invertebrates. Detailed experimental protocols, quantitative data from various invertebrate species, and a standardized workflow are presented to aid in the selection of appropriate methodologies.
Wax esters, composed of long-chain fatty acids esterified to long-chain fatty alcohols, are a significant class of neutral lipids found across the animal kingdom. In invertebrates, they serve diverse physiological roles, including as primary energy storage reserves, particularly in marine zooplankton like copepods, and as structural components of the epicuticle in insects, providing protection against desiccation and pathogens. The unique composition and abundance of wax esters in certain invertebrate species have also garnered interest for their potential applications in drug development, biofuels, and aquaculture.
Accurate identification and quantification of wax esters are crucial for understanding their biological functions and harnessing their potential. This guide compares the three most prevalent analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques for Wax Ester Identification
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on polarity on a stationary phase. | Separation of volatile compounds based on boiling point and mass-to-charge ratio of fragmented ions. | Separation based on polarity or size from a liquid mobile phase. |
| Primary Use | Qualitative analysis, preparative separation of lipid classes. | Definitive identification and quantification of individual wax ester molecular species. | Quantification of total wax esters and separation of some molecular species, particularly for non-volatile or thermally labile compounds. |
| Resolution | Low to moderate. | High. | Moderate to high. |
| Sensitivity | Low. | High. | Moderate to high. |
| Sample Preparation | Relatively simple lipid extraction. | Requires lipid extraction and often derivatization (e.g., transesterification to fatty acid methyl esters and fatty alcohol acetates). Direct analysis of intact wax esters is possible with high-temperature GC. | Lipid extraction. Derivatization is generally not required for intact wax ester analysis. |
| Cost | Low. | High. | Moderate to high. |
| Throughput | High (multiple samples per plate). | Low to moderate. | Moderate. |
| Strengths | Simple, rapid, and inexpensive for initial screening and purification. | Provides detailed structural information, including chain lengths and positions of double bonds. Highly sensitive and specific. | Good for quantitative analysis of total wax esters and can be coupled with mass spectrometry (LC-MS) for structural elucidation. |
| Limitations | Poor resolution of individual wax ester species. Quantification is challenging. | Can be destructive to the sample. High-temperature requirements for intact wax ester analysis may not be suitable for all compounds. | May not resolve all isomeric wax esters. |
Quantitative Data: Wax Ester Composition in Invertebrates
The following tables summarize the wax ester content and composition in selected invertebrate species, as determined by the analytical methods discussed.
Table 1: Wax Ester Content in Various Copepod Species
| Species | Stage | Total Lipid (% of Dry Weight) | Wax Esters (% of Total Lipid) | Reference |
| Calanus finmarchicus | Copepodite V | 45.2 | 89.6 | [1] |
| Calanus glacialis | Female | 52.1 | 91.3 | [1] |
| Calanus hyperboreus | Female | 63.8 | 94.2 | [1] |
| Metridia longa | Adult Female | 35.7 | 78.5 | [2] |
| Paraeuchaeta glacialis | Adult Female | 48.9 | 85.1 | [2] |
Table 2: Relative Levels of Wax Esters in Copepods and Microalga
Levels are presented as a ratio of the peak intensity of each lipid to the peak intensity of the internal standard (2 nanomoles [¹³C₃]triacylglycerol 48:0), corrected for the sample dry weight. Results are presented as Mean ± SD (n = 5).
| Wax Ester (Total Carbons:Double Bonds) | Calanus finmarchicus | Acartia tonsa | Labidocera aestiva | Isochrysis galbana |
| 30:1 | 1.25 ± 0.35 | 0.88 ± 0.21 | 0.45 ± 0.11 | 0.22 ± 0.05 |
| 32:1 | 2.89 ± 0.72 | 1.54 ± 0.38 | 0.98 ± 0.24 | 0.51 ± 0.13 |
| 34:1 | 10.4 ± 2.6 | 4.21 ± 1.05 | 2.11 ± 0.53 | 1.15 ± 0.29 |
| 36:1 | 7.8 ± 1.9 | 2.98 ± 0.74 | 1.49 ± 0.37 | 0.82 ± 0.20 |
| 38:5 | 0.98 ± 0.24 | - | - | - |
| 38:4 | 1.56 ± 0.39 | - | - | - |
| 40:6 | 3.21 ± 0.80 | - | - | - |
| 42:6 | 1.89 ± 0.47 | - | - | - |
| 44:12 | 0.55 ± 0.14 | - | - | - |
'-' indicates not detected.
Table 3: Wax Ester Composition of the Cuticular Lipids of Selected Insects
| Insect Species | Major Wax Esters (Carbon Number) | Percentage of Total Wax Esters | Analytical Method | Reference |
| Apis mellifera (Honeybee) | C40, C42, C44, C46, C48 | >90% | GC-MS | |
| Melanoplus sanguinipes (Grasshopper) | C38, C40, C42, C44 | >85% | GC-MS | |
| Aleurodicus dugesii (Giant whitefly) | C46 | Dominant | GC-MS |
Experimental Protocols
Detailed methodologies for the key experiments in wax ester identification are provided below. These protocols are generalized and may require optimization based on the specific invertebrate species and instrumentation.
Lipid Extraction
A crucial first step for all subsequent analyses is the efficient extraction of lipids from the invertebrate tissue. The Folch and Bligh & Dyer methods are most common.
Modified Bligh & Dyer Method
-
Homogenization: Homogenize a known weight of invertebrate tissue (fresh or freeze-dried) in a chloroform (B151607):methanol (B129727) (1:2, v/v) solution. For small organisms, whole-body homogenization is common.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase using a Pasteur pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
-
Storage: Resuspend the lipid extract in a small volume of chloroform or hexane (B92381) and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the initial separation of lipid classes, including wax esters, from the total lipid extract.
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 plates. Activate the plate by heating at 110°C for 30-60 minutes before use.
-
Sample Application: Spot the lipid extract onto the origin line of the TLC plate using a capillary tube or microsyringe. Also, spot known lipid standards (e.g., triacylglycerols, free fatty acids, cholesterol, and a wax ester standard like cetyl palmitate) for comparison.
-
Development: Place the plate in a developing chamber containing a suitable solvent system. For separating neutral lipids, a common mobile phase is hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Allow the solvent front to migrate up the plate.
-
Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the separated lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a visualizing agent (e.g., 50% sulfuric acid followed by charring on a hot plate).
-
Identification: Identify the wax ester band by comparing its retention factor (Rf) value to that of the wax ester standard.
-
Preparative TLC: For preparative purposes, the wax ester band can be scraped from the plate, and the wax esters can be eluted from the silica with chloroform for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the detailed analysis of wax ester composition. Both intact wax esters and their constituent fatty acids and fatty alcohols (after derivatization) can be analyzed.
Analysis of Intact Wax Esters (High-Temperature GC-MS)
-
Sample Preparation: Dissolve the purified wax ester fraction in a suitable solvent like hexane or toluene.
-
Injection: Inject an aliquot of the sample into the GC-MS system equipped with a high-temperature capillary column (e.g., DB-1HT).
-
GC Conditions:
-
Injector Temperature: 390°C
-
Oven Program: Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 920.
-
-
Data Analysis: Identify individual wax esters based on their retention times and mass spectra. The molecular ion and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties are used for structural elucidation.
Analysis of Fatty Acid and Fatty Alcohol Moieties
-
Hydrolysis (Saponification): Hydrolyze the wax ester fraction by heating with methanolic KOH to liberate the fatty acids (as potassium salts) and fatty alcohols.
-
Extraction: Extract the fatty alcohols with hexane. Acidify the remaining solution and extract the free fatty acids with hexane.
-
Derivatization:
-
Fatty Acids: Convert the fatty acids to fatty acid methyl esters (FAMEs) by heating with BF₃-methanol.
-
Fatty Alcohols: Convert the fatty alcohols to their acetate (B1210297) or trimethylsilyl (B98337) (TMS) ether derivatives.
-
-
GC-MS Analysis: Analyze the FAMEs and fatty alcohol derivatives separately by GC-MS using standard capillary columns (e.g., DB-23 for FAMEs).
-
Identification: Identify the individual FAMEs and fatty alcohol derivatives by comparing their retention times and mass spectra to those of authentic standards and library data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the quantitative analysis of wax esters, particularly when coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Reversed-Phase HPLC (RP-HPLC) Method
-
Sample Preparation: Dissolve the lipid extract or purified wax ester fraction in a suitable solvent (e.g., chloroform/methanol).
-
HPLC System: Use an HPLC system with a C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of non-polar and polar solvents is typically used. For example, a gradient of methanol and chloroform can be employed.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): Provides a response proportional to the mass of the analyte, making it suitable for quantification of total wax esters.
-
Mass Spectrometry (APCI-MS): Atmospheric Pressure Chemical Ionization Mass Spectrometry can be used for the identification of individual wax ester species.
-
-
Quantification: Quantify the wax esters by comparing their peak areas to those of a calibration curve generated with a known wax ester standard.
Experimental Workflow
The following diagram illustrates a general workflow for the identification and quantification of wax esters in invertebrates.
This guide provides a foundational understanding of the primary methods used for wax ester identification in invertebrates. The choice of technique will ultimately depend on the specific research question, available resources, and the desired level of detail in the analysis. For comprehensive studies, a combination of these methods is often employed to achieve both robust quantification and detailed structural characterization of these important biomolecules.
References
Safety Operating Guide
Personal protective equipment for handling Linolenyl myristate
This guide provides crucial safety and logistical information for handling Linolenyl myristate in a laboratory setting. The following procedures are based on the safety data for similar fatty acid esters and are intended to ensure the safe handling, use, and disposal of this compound by researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | To protect eyes from splashes. |
| Skin Protection | Gloves | Chemical-resistant (e.g., nitrile, neoprene). | To prevent skin contact. |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing is recommended.[5] | To protect skin and clothing from splashes. | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] | To protect against inhalation of aerosols or vapors. |
Operational and Handling Procedures
Proper handling procedures are essential to ensure safety in the laboratory.
Standard Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[6]
-
Avoiding Contact: Take measures to prevent contact with skin and eyes by wearing the appropriate PPE.[7]
-
Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[8] Contaminated clothing should be removed and washed before reuse.[1]
-
Ignition Sources: Keep away from open flames and other sources of ignition, as the compound is combustible.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Spill and Leak Procedures:
| Spill Size | Containment and Clean-up |
| Small Spill | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8] |
| Large Spill | Evacuate the area. Contain the spill to prevent it from entering drains.[9] Use personal protective equipment, including respiratory protection if necessary.[1] |
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7] |
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains.[5]
-
Contaminated packaging should be disposed of in the same manner as the product.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
